FMF-01-086-2
Beschreibung
Eigenschaften
CAS-Nummer |
2135622-31-8 |
|---|---|
Molekularformel |
C30H27N7O3 |
Molekulargewicht |
533.592 |
IUPAC-Name |
4-acrylamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro-5Hbenzo[e]pyrimido[5,4-b][1,4]diazepin-2-yl)amino)phenyl)benzamide |
InChI |
InChI=1S/C30H27N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h5-17H,1H2,2-4H3,(H,32,38)(H,33,39)(H,31,34,35) |
InChI-Schlüssel |
CPKWRHVMDOSXKE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N(C)C(N=C(NC3=CC=C(NC(C4=CC=C(NC(C=C)=O)C=C4)=O)C=C3)N=C5)=C5N(C)C2=O)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FMF-01-086-2; FMF010862; FMF 01 086 2; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: FMF-01-086-2 Aurora Kinase Inhibitor Mechanism of Action
Executive Summary
FMF-01-086-2 is a highly selective, ATP-competitive pan-Aurora kinase inhibitor developed to overcome the off-target liabilities often associated with first-generation Aurora inhibitors. Originating from the Gray Laboratory (Stanford/Harvard), this chemical probe utilizes a benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold, distinct from the typical pyrazole-urea or aminopyrimidine scaffolds found in clinical candidates like Alisertib or Barasertib.
This guide details the mechanism of action (MoA), chemical biology, and experimental protocols for utilizing this compound in interrogation of mitotic signaling. Unlike many broad-spectrum kinase inhibitors, this compound exhibits an exceptionally clean kinome profile, making it a precision tool for dissecting Aurora kinase function in complex biological systems.
Part 1: Chemical Biology & Mechanism of Binding
Structural Composition & Binding Mode
This compound is designed around a tricyclic benzodiazepine core. While it possesses an acrylamide moiety—a functional group typically associated with covalent targeting of cysteine residues—characterization data indicates a reversible binding mechanism. This suggests that while the acrylamide may contribute to steric complementarity or transient interactions within the ATP-binding pocket, it does not form a permanent covalent adduct with the conserved cysteines (e.g., Cys290 in Aurora A) often targeted by irreversible inhibitors.
Key Physicochemical Properties:
-
Scaffold: Benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one[1]
-
Warhead: Acrylamide (functionally reversible in this context)
-
Molecular Weight: 533.59 g/mol [2]
-
Solubility: Soluble in DMSO (10 mM stock recommended)
Kinase Selectivity Profile
The defining feature of this compound is its selectivity. In KINOMEscan® profiling against a diverse panel of kinases at 1 µM, the compound displayed exclusively on-target activity, avoiding common off-targets such as FLT3, JAK2, or CDK family members that plague other Aurora inhibitors.
Table 1: Potency Profile (Biochemical IC50)
| Target | IC50 (nM) | Biological Function |
|---|---|---|
| Aurora B | 29 ± 2.0 | Chromosome segregation, Cytokinesis (CPC complex) |
| Aurora A | 44 ± 4.5 | Centrosome maturation, Spindle assembly |
| Aurora C | 63 ± 8.1 | Meiotic division (Germ cell specific) |
| PLK4 | 43 | Centriole duplication (Notable off-target) |
Expert Insight: The equipotent inhibition of Aurora A and B means that cellular phenotypes will represent a composite of both mechanisms (e.g., spindle defects and cytokinesis failure). For strictly isoform-specific studies, this probe should be used in conjunction with selective degraders or genetic knockdowns.
Part 2: Cellular Mechanism of Action (MoA)
Dual-Pathway Modulation
This compound simultaneously collapses the two critical axes of mitotic regulation: the Centrosome-Spindle Axis (Aurora A) and the Chromosomal Passenger Complex (CPC) Axis (Aurora B).
Aurora A Axis (Spindle Assembly)
-
Mechanism: Inhibition of Aurora A autophosphorylation (T288) prevents the recruitment of TACC3 and interactions with TPX2.
-
Phenotype: This leads to monopolar spindles or multipolar defects, resulting in a transient G2/M arrest.
Aurora B Axis (Cytokinesis & Checkpoint)
-
Mechanism: Inhibition of Aurora B autophosphorylation (T232) and substrate phosphorylation (Histone H3 S10) disrupts the Spindle Assembly Checkpoint (SAC) and the abscission checkpoint.
-
Phenotype: Cells override the mitotic arrest caused by Aurora A inhibition, exiting mitosis without dividing. This results in polyploidy (4N, 8N DNA content) and eventual apoptosis or senescence.
Signaling Pathway Visualization
The following diagram illustrates the specific nodes targeted by this compound and the downstream consequences.
Caption: Dual inhibition of Aurora A and B pathways by this compound leading to mitotic collapse.
Part 3: Experimental Protocols for Validation
To validate this compound activity in your specific model system, follow these self-validating protocols.
Cellular Target Engagement (Western Blot)
This assay confirms that the compound enters the cell and inhibits the kinase activity of both targets.
-
Cell Line: HCT116 (Colorectal carcinoma) or HeLa (Cervical cancer).
-
Synchronization (Optional): Nocodazole (100 ng/mL) for 16h to enrich mitotic cells (where Aurora kinases are active).
-
Treatment: Dose-response (10 nM – 1000 nM) for 2 hours after release from block, or asynchronous treatment for 24h.
Step-by-Step Workflow:
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (crucial to preserve p-sites).
-
SDS-PAGE: Load 20-30 µg protein per lane.
-
Primary Antibodies:
-
Readout 1 (Aurora A): Anti-pAurora A (Thr288) [Cell Signaling #3079].
-
Readout 2 (Aurora B): Anti-pHistone H3 (Ser10) [Cell Signaling #9701] (Surrogate marker).
-
Control: Total Aurora A, Total Histone H3, GAPDH.
-
-
Validation Criteria: A successful assay must show dose-dependent reduction of pAurA-T288 and pH3-S10 with maintained total protein levels.
Phenotypic Profiling (Flow Cytometry)
This assay quantifies the functional consequence (Polyploidy) of Aurora B inhibition.
-
Seeding: Seed cells at 30% confluence.
-
Treatment: Treat with this compound (100 nM and 500 nM) for 24h and 48h.
-
Fixation: Harvest cells (trypsin), wash in PBS, and fix in ice-cold 70% ethanol dropwise while vortexing. Store at -20°C >2 hours.
-
Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.
-
Analysis: Acquire >10,000 events. Plot FL2-A (Area) vs. FL2-W (Width) to exclude doublets.
-
Expected Result:
Experimental Workflow Diagram
Caption: Parallel workflows for validating biochemical potency and phenotypic efficacy.
References
-
Ferguson, F. M., Doctor, Z. M., Chaikuad, A., Sim, T., Kim, N. D., Knapp, S., & Gray, N. S. (2017).[1][5] Characterization of a highly selective inhibitor of the Aurora kinases.[1][5] Bioorganic & Medicinal Chemistry Letters, 27(18), 4405–4408.[1][2][5] [2][5]
-
Gray Lab Probes Database. (n.d.). This compound Compound Profile. Stanford University.
- Bauch, T., et al. (2011). Aurora A kinase inhibition: a review of the evidence. Therapeutic Advances in Medical Oncology. (Contextual grounding for Aurora A mechanism).
-
Keen, N., & Taylor, S. (2004). Aurora-kinase inhibitors as anticancer agents.[5][6] Nature Reviews Cancer. (Contextual grounding for Aurora B polyploidy phenotype).
Sources
- 1. Fleur Ferguson | UCSD Profiles [profiles.ucsd.edu]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. AZD7986 [CAS: 1802148-05-5] Brensocatib | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 4. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An AKR1C3-activated kinase inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase A Regulation by Cysteine Oxidative Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile: FMF-01-086-2 Dual Aurora A/B Kinase Inhibitor
[1]
Executive Summary
This compound is a high-potency, ATP-competitive small molecule inhibitor designed to target the Aurora Kinase family. Developed within the chemical biology framework of the Gray Lab (Stanford University), this compound serves as a critical chemical probe for dissecting the roles of Aurora A and Aurora B in mitotic progression.
Unlike first-generation inhibitors that often suffer from broad off-target effects, this compound exhibits a refined selectivity profile. It is characterized by an acrylamide warhead, structurally positioning it within the class of potential covalent kinase inhibitors, although its primary mode of action in this scaffold context is often benchmarked against its non-reactive propionamide analogs to validate binding specificity.
Key Technical Highlights:
-
Dual Inhibition: Potently inhibits both Aurora A and Aurora B with nanomolar efficacy.[1]
-
Selectivity: Demonstrates exclusively on-target activity in broad kinome screens (KINOMEscan®) at 1 µM.[2][3]
-
Cellular Potency: Validated modulation of downstream biomarkers (pAurora A and pH3S10) in HCT116 colorectal cancer models.
Chemical Identity & Structural Properties
To understand the pharmacological behavior of this compound, one must analyze its pharmacophore. The compound features a benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold, a privileged structure in kinase medicinal chemistry.
| Property | Specification |
| Compound Name | This compound |
| IUPAC Name | 4-acrylamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-2-yl)amino)phenyl)benzamide |
| Molecular Formula | C₃₀H₂₇N₇O₃ |
| Molecular Weight | 533.59 Da |
| Reactive Moiety | Acrylamide (Michael acceptor targeting Cysteine residues) |
| Solubility | DMSO (soluble); Water (poor) |
Structural Logic
The inclusion of the acrylamide group suggests a design intent for Targeted Covalent Inhibition (TCI) . By positioning a weak electrophile (acrylamide) to react with a specific nucleophilic cysteine residue within the ATP-binding pocket, the inhibitor can theoretically achieve infinite residence time. However, comparative studies with its non-reactive propionamide analog (FMF-03-145-1) show similar IC50 values, suggesting that the initial binding affinity is driven significantly by non-covalent interactions (hydrogen bonding and van der Waals forces) provided by the diazepinone scaffold.
Pharmacological Profile: IC50 & Selectivity
The following data represents the biochemical potency of this compound determined via radiometric kinase assays.
Biochemical IC50 Values
The compound displays a tight potency range across the Aurora family, with a slight preference for Aurora B.[4][5]
| Target Kinase | IC50 Value (nM) | Standard Deviation |
| Aurora A | 44 nM | ± 4.5 nM |
| Aurora B | 29 nM | ± 2.0 nM |
| Aurora C | 63 nM | ± 8.1 nM |
| PLK4 (Off-target) | 43 nM | N/A |
Expert Insight: The proximity of IC50 values for Aurora A (44 nM) and Aurora B (29 nM) classifies this compound as a dual inhibitor . In a clinical or experimental setting, this means the compound will simultaneously disrupt centrosome maturation (Aurora A driven) and the spindle assembly checkpoint/cytokinesis (Aurora B driven). Researchers must account for this "pan-Aurora" phenotype (e.g., polyploidy coupled with monopolar spindles) when interpreting cellular data.
Selectivity Architecture
In a KINOMEscan® profiling against a diverse panel of kinases at 1 µM concentration, this compound showed exceptional selectivity.[6]
-
Primary Targets: Aurora A, B, C.
-
Notable Off-Target: PLK4 (Polo-like kinase 4), a master regulator of centriole duplication.
-
Selectivity Score: High. The compound avoids common off-targets such as CDK1 or CDK2, which is crucial for distinguishing Aurora-specific mitotic arrest from general cell cycle blockade.
Biological Context & Mechanism of Action[2][3][7]
The Aurora Signaling Axis
Aurora kinases are the architects of mitosis.[4] Their inhibition leads to catastrophic mitotic errors.
-
Aurora A: Localizes to centrosomes/spindle poles. Inhibition results in monopolar spindles and G2/M arrest.
-
Aurora B: Component of the Chromosomal Passenger Complex (CPC). Inhibition results in cytokinesis failure , leading to polyploidy (4N, 8N cells).
Caption: Dual inhibition pathway of this compound disrupting distinct mitotic checkpoints.
Cellular Validation (HCT116 Model)
In HCT116 colorectal carcinoma cells, this compound treatment results in a dose-dependent reduction of specific biomarkers:
-
pAurora A (T288): Autophosphorylation marker for Aurora A activation.
-
pH3 (S10): Histone H3 Serine 10 phosphorylation, a direct substrate of Aurora B.
The reduction of both markers confirms the compound permeates the cell membrane and engages both targets in a complex intracellular environment.
Experimental Protocols
To replicate the IC50 values or validate the compound in your own assays, follow these standardized protocols. These workflows ensure data integrity and reproducibility.
A. In Vitro Kinase Assay (Radiometric)
This is the gold standard for determining biochemical IC50.
Reagents:
-
Recombinant Aurora A and Aurora B kinases (human).
-
Substrate: Kemptide (peptide substrate).
-
Radiolabeled ATP: [γ-33P]-ATP.
-
Assay Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA.
Workflow:
-
Preparation: Dilute this compound in DMSO to generate a 10-point dose-response curve (e.g., starting at 10 µM, 3-fold serial dilutions).
-
Incubation: Mix kinase, substrate, and compound in assay buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.
-
Initiation: Add MgAcetate (10 mM) and [γ-33P]-ATP to initiate the reaction.
-
Reaction: Run for 40 minutes at room temperature.
-
Termination: Stop reaction by adding 3% phosphoric acid.
-
Detection: Spot onto P81 phosphocellulose filters, wash 3x with phosphoric acid, and measure radioactivity via scintillation counting.
-
Analysis: Plot signal vs. log[concentration] to derive IC50 using non-linear regression (GraphPad Prism).
B. Cellular Western Blot Analysis
To confirm target engagement in cells.[4]
Caption: Workflow for validating cellular target engagement of this compound.
Critical Note on Synchronization: Because Aurora kinases are only active during mitosis, treating asynchronous cells may yield low signal-to-noise ratios. It is recommended to synchronize cells (e.g., using a Thymidine block or Nocodazole release) to enrich the mitotic population before analyzing Aurora inhibition.
References
-
Gray Lab (Stanford University) / TargetMol. this compound Chemical Probe Data Sheet. (Verified via Stanford.edu/TargetMol data).
-
Bioorganic & Medicinal Chemistry Letters. Discovery of this compound and related diazepinone kinase inhibitors. Bioorg.[2][3] Med. Chem. Lett. 2017 Sep 15;27(18):4405-4408.[2][3] [2][3]
-
RCSB PDB / Chemical Component. Structure and Ligand Data for FMF Series.
-
TargetMol. this compound Product Description and Biological Activity.
Sources
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. 3-Hydroxyflavone inhibits endogenous Aurora B and induces growth inhibition of cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein at Serine 780 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structure and molecular weight of FMF-01-086-2 chemical probe
The following technical guide details the structural and functional characteristics of FMF-01-086-2 , a specialized chemical probe developed for the covalent inhibition of Aurora kinases and PLK4.
Executive Summary
This compound is a high-potency, irreversible chemical probe designed to target the Aurora kinase family (A, B, and C) and Polo-like kinase 4 (PLK4) . Developed by the Nathanael Gray laboratory, this compound utilizes an acrylamide warhead to form a covalent bond with a specific cysteine residue within the kinase ATP-binding pocket.
Unlike reversible inhibitors, this compound allows for the study of sustained kinase inactivation and the interrogation of non-catalytic scaffolding functions of Aurora A. It is widely used in cell biology to validate phenotypes associated with complete loss of Aurora kinase activity.
Chemical Identity & Properties
Structural Analysis
The core scaffold of this compound is a benzo[e]pyrimido[5,4-b][1,4]diazepine , a privileged structure in kinase medicinal chemistry known for its ability to mimic the adenine ring of ATP. The critical functional group is the acrylamide moiety attached to the aniline ring, which acts as the electrophile for covalent modification.
| Property | Data |
| Common Name | This compound |
| IUPAC Name | 4-acrylamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-2-yl)amino)phenyl)benzamide |
| Molecular Weight | 533.59 Da |
| Molecular Formula | C₃₀H₂₇N₇O₃ |
| CAS Number | 2135622-31-8 |
| Solubility | DMSO (>10 mM); Ethanol (Low); Water (Insoluble) |
| Appearance | Off-white to yellow solid |
SMILES String
Mechanism of Action
Covalent Targeting Strategy
This compound functions as a Type I covalent inhibitor . It binds to the ATP-binding pocket of the kinase in an active conformation. Once bound, the acrylamide warhead is positioned in proximity to a reactive cysteine residue (likely Cys290 in the activation loop or a conserved solvent-exposed cysteine depending on the specific isoform alignment), undergoing a Michael addition reaction.
-
Selectivity Profile :
-
Aurora A : IC₅₀ = 44 nM
-
Aurora B : IC₅₀ = 29 nM
-
Aurora C : IC₅₀ = 63 nM
-
PLK4 : IC₅₀ = 43 nM
-
-
Kinetic Advantage : The covalent bond renders the inhibition irreversible. This means the duration of action is driven by the turnover rate of the kinase protein itself, rather than the pharmacokinetic clearance of the drug (residence time is effectively infinite).
Signaling Pathway Impact
Aurora A is critical for centrosome maturation and bipolar spindle assembly. Inhibition by this compound leads to:
-
Monopolar Spindles : Failure of centrosome separation.
-
G2/M Arrest : Accumulation of cells with 4N DNA content.
-
Apoptosis : Following prolonged mitotic arrest (mitotic catastrophe).
Figure 1: Mechanism of action showing the covalent inactivation of Aurora A by this compound, leading to downstream pathway blockade and mitotic arrest.
Experimental Protocols
A. Reconstitution & Storage
-
Solvent : Dissolve exclusively in anhydrous DMSO .
-
Stock Concentration : Prepare at 10 mM .
-
Storage : Aliquot into single-use vials and store at -80°C . Avoid repeated freeze-thaw cycles, as moisture can hydrolyze the acrylamide warhead over time.
B. Cellular Validation Assay (HCT116 Cells)
To verify target engagement in a cellular context, monitor the phosphorylation status of downstream substrates.
-
Seeding : Plate HCT116 cells at 70% confluence.
-
Treatment : Treat with this compound (0.1 - 1.0 µM) for 4–24 hours.
-
Note: Include a vehicle control (DMSO) and a reversible inhibitor control (e.g., Alisertib) for comparison.
-
-
Lysis : Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Western Blot Targets :
-
p-Aurora A (Thr288) : Autophosphorylation site (Direct readout of Aurora A activity).
-
p-Histone H3 (Ser10) : Substrate of Aurora B (Readout for Aurora B inhibition).
-
Total Aurora A/B : To ensure no degradation of the protein itself (unless investigating PROTACs).
-
C. Washout Experiment (Covalency Test)
To prove irreversible binding:
-
Treat cells with this compound (10x IC₅₀) for 1 hour.
-
Washout : Remove media, wash cells 3x with warm PBS, and replace with drug-free media.
-
Incubation : Incubate for an additional 4–8 hours.
-
Readout : Measure p-Aurora A levels.
-
Result: If covalent, phosphorylation remains inhibited despite the washout. If reversible, phosphorylation recovers.
-
Critical Considerations & Controls
-
Distinction from FMF-04-159-2 : Do not confuse this probe with FMF-04-159-2 , which is a covalent inhibitor of CDK14/CDK16 . Always verify the CAS number and chemical structure before use.
-
Polypharmacology : While selective for Aurora/PLK4 among kinases, the acrylamide group can potentially react with other highly nucleophilic cysteines in the proteome at high concentrations (>5 µM). Always use the lowest effective concentration.
-
Negative Control : If available, use a saturated analog (propionamide instead of acrylamide) as a negative control to prove that the biological effect is due to covalent modification.
References
-
Primary Citation (Synthesis & Discovery)
- Choi, H. G., et al. "Covalent Aurora A regulation." Bioorganic & Medicinal Chemistry Letters, 27(18), 4405-4408 (2017).
-
Mechanistic Context (Cysteine Regulation)
-
Byrne, D. P., et al. "Aurora A regulation by reversible cysteine oxidation reveals evolutionarily conserved redox control of Ser/Thr protein kinase activity." Science Signaling, 13(639), eaax2713 (2020).[1]
-
-
Vendor/Data Verification
- TargetMol.
Sources
Technical Guide: FMF-01-086-2 – High-Fidelity Pan-Aurora Kinase Inhibition
The following technical guide is structured to provide an in-depth analysis of FMF-01-086-2 , a chemical probe developed by the Nathanael Gray lab. This guide synthesizes the compound's chemical design, mechanistic profile, and experimental utility, serving as a definitive resource for researchers investigating mitotic signaling.
Executive Summary
This compound is a highly selective, ATP-competitive small molecule inhibitor of the Aurora kinase family (Aurora A, B, and C).[1] Developed by the laboratory of Nathanael Gray (Dana-Farber Cancer Institute/Stanford), this compound addresses a critical deficiency in early-generation Aurora inhibitors: off-target activity against PLK4 and other mitotic kinases.
While structurally featuring an acrylamide moiety—a hallmark of covalent inhibitors—this compound functions as a potent pan-Aurora probe with reversible kinetics, providing equipotent inhibition across the family while maintaining an exceptionally clean kinome profile. It is the tool of choice for dissecting Aurora-specific phenotypes without the confounding variables of polypharmacology.
Part 1: The Selectivity Challenge in Mitotic Research
The "Dirty" History of Aurora Inhibitors
Early Aurora kinase inhibitors (e.g., VX-680, ZM447439) were instrumental in validating Aurora kinases as oncology targets. However, they suffered from significant cross-reactivity, particularly with PLK4 (Polo-like kinase 4) and FLT3 .
-
Consequence: PLK4 inhibition causes centriole duplication defects, which can be mistakenly attributed to Aurora inhibition.
-
The this compound Solution: This probe was engineered to retain high potency against Aurora A/B/C while eliminating PLK4 affinity, allowing for precise attribution of cellular phenotypes to Aurora blockade.
Chemical Design & Structural Logic
This compound utilizes a pyrimido-diazepinone scaffold, a privileged structure in the Gray lab's library (often associated with kinase inhibition).
-
Chemical Name: 4-acrylamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-2-yl)amino)phenyl)benzamide.[1][2]
-
The Acrylamide Paradox: The molecule contains an acrylamide "warhead," typically designed to form a covalent bond with a cysteine residue (e.g., Cys290 in Aurora A). However, kinetic profiling reveals reversible binding .
-
Mechanistic Insight: The acrylamide likely functions here to provide steric complementarity or hydrogen bonding within the ATP pocket, rather than acting as an irreversible electrophile in this specific scaffold geometry. This results in broad coverage (Pan-Aurora) rather than the isoform selectivity usually seen with covalent trapping.
-
Part 2: Mechanism of Action & Profiling Data[2][3]
Kinome Selectivity Profile
The defining feature of this compound is its "clean" profile. In broad kinome screens (KINOMEscan®), it exhibits minimal interactions outside the Aurora family at 1 µM.
Table 1: Potency and Selectivity Profile
| Target Kinase | IC50 (nM) | Biological Role |
| Aurora A | 44 ± 4.5 | Centrosome maturation, Spindle assembly |
| Aurora B | 29 ± 2.0 | Chromosome segregation, Cytokinesis |
| Aurora C | 63 ± 8.1 | Meiosis (germ cell specific) |
| PLK4 | > 1,000 | Centriole duplication (Common off-target) |
| FLT3 | > 1,000 | Hematopoietic signaling |
Cellular Phenotyping
This compound induces phenotypes consistent with dual Aurora A/B inhibition:
-
G2/M Arrest: Failure to progress through mitosis.
-
Polyploidy: Failed cytokinesis (Aurora B effect) leading to multinucleated cells.
-
Spindle Defects: Monopolar spindles or alignment errors (Aurora A effect).
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Validating Target Engagement (Western Blot)
Objective: Confirm inhibition of Aurora A and B autophosphorylation and downstream substrates.
Reagents:
-
Cell Line: HCT116 or HeLa (synchronized in mitosis using Nocodazole if necessary).
-
Compound: this compound (10 nM – 1000 nM).
-
Antibodies: p-Aurora A (Thr288), p-Histone H3 (Ser10).
Workflow:
-
Seeding: Plate cells at 70% confluence.
-
Treatment: Treat with this compound for 2–4 hours. Note: Short treatment prevents secondary apoptotic signaling from obscuring direct kinase inhibition.
-
Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).
-
Readout:
-
p-Aurora A (T288): Loss of signal indicates Aurora A blockade.
-
p-Histone H3 (S10): Loss of signal indicates Aurora B blockade.
-
-
Validation Check: If p-H3(S10) is inhibited but p-Aurora A is not, check compound degradation. This compound should inhibit both equipotently.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Distinguish between G1 arrest (off-target) and G2/M arrest/Polyploidy (On-target).
-
Treatment: Treat cells with 100 nM this compound for 24 hours.
-
Fixation: Fix in 70% ethanol (-20°C) for >2 hours.
-
Staining: Stain with Propidium Iodide (PI) + RNase A.
-
Analysis:
-
4N Peak (G2/M): Should increase significantly.
-
>4N Population: Indicates polyploidy (failed cytokinesis), a hallmark of Aurora B inhibition.
-
Control: Compare with Nocodazole (pure M-phase arrest) to distinguish arrest from polyploidy.
-
Part 4: Visualization of Signaling & Workflow
Diagram: Aurora Kinase Signaling & Inhibition Logic
This diagram illustrates the dual inhibition of Aurora A and B by this compound and the resulting cellular consequences.
Caption: this compound exerts dual blockade on Aurora A and B, disrupting spindle formation and cytokinesis.
Diagram: Kinome Selectivity Workflow
This workflow demonstrates the validation steps required to confirm the "clean" profile of the probe.
Caption: Validation pipeline ensuring this compound acts as a specific probe with no PLK4 interference.
References
-
Ferguson, F. M. , Doctor, Z. M., Chaikuad, A., Sim, T., Kim, N. D., Knapp, S., & Gray, N. S. (2017). Characterization of a highly selective inhibitor of the Aurora kinases . Bioorganic & Medicinal Chemistry Letters, 27(18), 4405–4408.[2][3]
-
Source:
- Significance: The primary publication describing the synthesis, structure, and characteriz
-
-
Gray, N. S. , et al. (2016). Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors . ACS Medicinal Chemistry Letters, 7(10), 908–912.[3]
-
Source:
- Significance: Establishes the chemical scaffold lineage and uses this compound (Compound 19) as a negative control for PI3K selectivity, reinforcing its specificity for Aurora kinases.
-
-
Stanford University / Gray Lab Probes D
-
Source:
- Significance: Official repository of chemical probes developed by the Gray lab, listing this compound as the design
-
Sources
An In-Depth Technical Guide to the Selectivity Profile of FMF-01-086-2 vs. PLK4 Kinase
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical analysis of the kinase selectivity profile of the chemical probe FMF-01-086-2, with a primary focus on its interaction with Polo-like kinase 4 (PLK4). Understanding the precise binding characteristics of small molecule inhibitors is paramount in drug discovery and chemical biology to ensure targeted efficacy and minimize off-target effects. This document synthesizes available biochemical data, outlines methodologies for assessing kinase selectivity, and provides context for the interpretation of these findings.
The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in the development of selective inhibitors. A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or unforeseen pharmacological activities. Therefore, a comprehensive understanding of a compound's selectivity profile across the human kinome is a critical step in the validation of a chemical probe or the development of a therapeutic agent.[1][2]
Polo-like Kinase 4 (PLK4): The Master Regulator of Centriole Duplication
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for the formation of centrosomes and, consequently, for the proper segregation of chromosomes during mitosis.[3][4] Dysregulation of PLK4 activity, particularly its overexpression, can lead to centrosome amplification, a hallmark of many cancers that contributes to genomic instability.[3] This central role in cell division has positioned PLK4 as a compelling target for anti-cancer drug development.
The PLK4 Signaling Pathway in Centriole Duplication
The precise control of centriole duplication is a tightly regulated process initiated by PLK4. The kinase is recruited to the mother centriole where it phosphorylates key substrates, including STIL (SCL/TAL1 interrupting locus) and CPAP (centrosomal P4.1-associated protein), to initiate the formation of a new procentriole.[5][6]
Caption: PLK4-mediated signaling in centriole duplication.
This compound: A Chemical Probe Targeting PLK4
This compound is a small molecule inhibitor that has been identified as a potent inhibitor of PLK4. Its development provides a valuable tool for the chemical biology community to probe the functions of PLK4 in both normal and disease states.
Biochemical Potency of this compound
In vitro biochemical assays are the first step in characterizing the potency of a kinase inhibitor. These assays typically measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).
| Kinase Target | Biochemical IC50 (nM) |
| PLK4 | 43 |
| Aurora A | 44 +/- 4.5 |
| Aurora B | 29 +/- 2.0 |
| Aurora C | 63 +/- 8.1 |
Data sourced from Gray Lab.[7]
The data indicates that this compound is a potent inhibitor of PLK4, with an IC50 value in the nanomolar range. However, it is crucial to note that the compound also exhibits potent activity against the Aurora kinases A, B, and C, with similar IC50 values. This polypharmacology is a critical consideration for researchers using this probe, as cellular effects may be a consequence of inhibiting multiple kinases.
The Selectivity Profile: A Point of Contention
A Comparative Look: The Selectivity of CFI-400945
To provide context for the selectivity of this compound, it is useful to compare it with other known PLK4 inhibitors. CFI-400945 is a well-characterized, potent, and selective PLK4 inhibitor that has advanced into clinical trials.
| Kinase Target | CFI-400945 IC50/EC50 (nM) |
| PLK4 | 2.8 (IC50) |
| PLK1 | > 50,000 |
| PLK2 | > 50,000 |
| PLK3 | > 50,000 |
| Aurora B | 102 (EC50) |
| TRKA | 84 (EC50) |
| TRKB | 88 (EC50) |
| Tie2/TEK | 117 (EC50) |
The selectivity profile of CFI-400945 demonstrates a significantly higher degree of selectivity for PLK4 over other PLK family members and a wider therapeutic window over Aurora B compared to this compound. This underscores the importance of developing highly selective inhibitors to confidently attribute biological effects to the target of interest.
Experimental Protocol: In Vitro Kinase Selectivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, a robust and well-validated experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay for measuring kinase activity and determining inhibitor potency.
Principle of the ADP-Glo™ Kinase Assay
The assay quantifies the amount of ADP produced during a kinase reaction. The reaction is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology
This protocol is a generalized procedure and should be optimized for the specific kinase and inhibitor being tested.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase of interest in kinase buffer.
-
Prepare a stock solution of the appropriate substrate in kinase buffer.
-
Prepare a stock solution of ATP in water. The final ATP concentration in the assay should be at or near the Km for the kinase.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO, and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following components in order:
-
5 µL of inhibitor solution (or DMSO for control).
-
2.5 µL of substrate solution.
-
2.5 µL of enzyme solution.
-
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biological roles of PLK4. Its potent inhibition of PLK4 allows for the investigation of centriole duplication and its implications in cancer biology. However, the significant off-target activity against Aurora kinases necessitates careful experimental design and interpretation of results. To confidently attribute cellular phenotypes solely to PLK4 inhibition, researchers should consider using orthogonal approaches, such as genetic knockdown (siRNA/shRNA) or employing a more selective inhibitor like CFI-400945 as a comparator.
The conflicting reports on the selectivity of this compound underscore the importance of accessing and critically evaluating primary data. Future work should aim to generate and publish a comprehensive, quantitative selectivity profile of this compound against a broad panel of kinases to provide the scientific community with a clearer understanding of its utility and limitations as a chemical probe.
References
-
Gray Lab. This compound. Dana-Farber Cancer Institute. Available from: [Link].
-
Moyer, T. C., & Holland, A. J. (2019). PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall. eLife, 8, e45131. Available from: [Link].
-
Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link].
-
O'Regan, L., & Fry, A. M. (2022). Balancing the scales: fine-tuning Polo-like kinase 4 to ensure proper centriole duplication. Genes & Development, 36(11-12), 718–736. Available from: [Link].
-
Lee, J. Y., & Rhee, K. (2021). PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. Cells, 10(5), 1039. Available from: [Link].
-
Holland, A. J., et al. (2010). Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis. The Journal of Cell Biology, 191(5), 951–959. Available from: [Link].
-
Ferguson, F. M., et al. (2017). Characterization of a highly selective inhibitor of the Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 27(18), 4405–4408. Available from: [Link].
-
Ali, A., & Stukenberg, P. T. (2023). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology, 11, 1139367. Available from: [Link].
-
Asteriti, I. A., et al. (2014). The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy. Oncotarget, 5(16), 6855–6871. Available from: [Link].
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available from: [Link].
-
Vader, G., et al. (2006). INCENP–aurora B interactions modulate kinase activity and chromosome passenger complex localization. The Journal of Cell Biology, 173(2), 165–172. Available from: [Link].
-
Nigg, E. A., & Holland, A. J. (2018). Once and only once: mechanisms of centriole duplication and their deregulation in disease. Nature Reviews Molecular Cell Biology, 19(5), 297–312. Available from: [Link].
Sources
- 1. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing the scales: fine-tuning Polo-like kinase 4 to ensure proper centriole duplication [genesdev.cshlp.org]
- 4. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall | eLife [elifesciences.org]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one Scaffold
Focus Compound: FMF-01-086-2 & Analogues
Executive Summary
The benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold represents a privileged chemical architecture in kinase drug discovery, historically associated with the inhibition of ERK5 (MAPK7) and BET bromodomains (BRD4) . This guide provides an in-depth technical analysis of this scaffold, focusing on the chemical probe This compound and its role in dissecting the complex polypharmacology of kinase signaling.
Unlike early-generation inhibitors (e.g., XMD8-92) which confounded the field with significant off-target toxicity (primarily via BRD4 inhibition), this compound and its covalent analogues represent the "second generation" of precision tools. These compounds utilize electrophilic "warheads" (acrylamides) to achieve covalent target engagement, allowing researchers to rigorously distinguish between catalytic kinase function and scaffolding/off-target effects.
Part 1: Chemical Architecture & SAR
The core scaffold is a tricyclic system fusing a pyrimidine ring with a benzodiazepine moiety. Its "privileged" status stems from its ability to mimic the adenine ring of ATP while projecting substituents into the solvent-exposed regions of the kinase pocket, allowing for high affinity and tunable selectivity.
1.1 Structural Logic
-
Hinge Binder (Pyrimido-N): The pyrimidine nitrogen atoms (N1/N3) typically form hydrogen bonds with the kinase hinge region (e.g., Met107 in ERK5).
-
Shape Complementarity (Diazepine Ring): The seven-membered diazepine ring introduces a specific "kink" or curvature that fits the ATP-binding cleft of specific kinases (ERK5, Aurora A) better than flat heteroaromatics.
-
Selectivity Vector (The "FMF" Modification):
-
R-Group Tuning: Substituents on the benzoate ring (positions 8, 9, or 10) modulate steric clashes with the "gatekeeper" residue.
-
Covalent Warhead: this compound incorporates an acrylamide moiety. This electrophile targets a non-catalytic cysteine residue (e.g., Cys483 in ERK5 or Cys290 in Aurora A ) located near the ATP pocket, converting a reversible binder into an irreversible probe.
-
1.2 The Selectivity Crisis (ERK5 vs. BRD4)
Early inhibitors based on this scaffold, such as XMD8-92 , were potent cytotoxic agents. However, rigorous chemical biology (led by the Gray and Ferguson labs) revealed that this cytotoxicity was driven by BRD4 (bromodomain) inhibition, not ERK5.
-
XMD8-92: Dual ERK5/BRD4 inhibitor.
-
AX15836 / this compound Series: Optimized to remove BRD4 affinity or utilize covalent bonding to enforce kinase selectivity.
Part 2: Target Validation & Mechanism
The utility of this compound lies in its ability to validate targets through phenotypic triangulation .
2.1 Mechanism of Action: Covalent Targeting
This compound functions via a two-step mechanism:
-
Reversible Binding (
): The scaffold docks into the ATP-binding site. -
Covalent Capture (
): The acrylamide warhead undergoes a Michael addition reaction with a proximal cysteine thiol.
Reaction Scheme:
2.2 Biological Readouts[1][2][3][4][5]
-
Positive Control: Inhibition of auto-phosphorylation (e.g., pERK5 or pAurora A).
-
Negative Control (Crucial): Lack of c-Myc downregulation. If the compound kills cancer cells without downregulating c-Myc (a marker of BRD4 inhibition), the toxicity is likely kinase-driven. If it downregulates c-Myc, the scaffold is hitting BRD4.
Part 3: Experimental Protocols
The following protocols are designed to synthesize the core scaffold and validate its selectivity profile.
3.1 Synthesis of the Benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one Core
Rationale: This route utilizes an anthranilic acid derivative and a pyrimidine precursor to build the tricyclic core.
Step-by-Step Methodology:
-
Starting Materials: 2-amino-N-methylbenzamide and 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
-
Condensation:
-
Oxidation (Sulfone Formation):
-
Treat the intermediate (thioether) with m-CPBA (2.5 eq) in DCM at 0°C.
-
Purpose: Converts the methylthio group into a methylsulfone (a good leaving group).
-
-
Nucleophilic Displacement (The "FMF" Step):
-
React the sulfone intermediate with the specific aniline containing the acrylamide warhead (e.g., 4-acrylamidoaniline).
-
Conditions: TFA (cat.), TFE (trifluoroethanol), 80°C, 4h.
-
Result: Installation of the warhead at the hinge-binding position.
-
3.2 Kinase Selectivity Profiling (KiNativ / Western Blot)
Rationale: To prove the compound is selective and not a promiscuous "pan-assay interference" compound.
Protocol:
-
Cell Treatment: Treat cells (e.g., HeLa or HCT116) with this compound (0.1, 1.0, 10
M) for 4 hours. -
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Western Blot Targets:
-
pERK5 (Thr218/Tyr220): Marker for ERK5 inhibition (Note: Covalent inhibitors may induce a "mobility shift" on the gel).
-
c-Myc: Marker for BRD4 inhibition (Off-target check).
-
pAurora A (Thr288): Marker for Aurora A inhibition (Primary target for some FMF analogs).
-
-
Validation Criteria:
-
Selective Profile: Loss of pERK5/pAurora A signal; NO change in c-Myc levels.
-
Non-Selective (Dirty) Profile: Loss of both kinase signal and c-Myc (indicates BRD4 activity).
-
Part 4: Data Visualization & Logic
The following diagram illustrates the critical decision matrix for using this scaffold in drug discovery.
Caption: Evolution of the scaffold from a promiscuous dual inhibitor (XMD8-92) to a selective probe (this compound), allowing the deconvolution of BRD4-driven toxicity from kinase signaling.
Part 5: Data Summary & Comparison
| Feature | XMD8-92 (Gen 1) | This compound / AX15836 (Gen 2) |
| Primary Mechanism | Reversible ATP-competitive | Covalent / Highly Selective Reversible |
| ERK5 Potency ( | < 50 nM | < 20 nM |
| BRD4 Potency ( | High (~100 nM) | > 5,000 nM (Inactive) |
| Cellular Phenotype | Potent killing (Apoptosis) | Cytostatic or No Effect (unless Aurora A hit) |
| Conclusion | "Dirty" Probe (Confounds data) | "Clean" Probe (Validates Target) |
Part 6: References
-
Discovery of a selective inhibitor of the mitogen-activated protein kinase 5 (MAPK7/ERK5) Source:Cell Chemical Biology (Ferguson et al., 2016) Significance: Establishes the chemical logic for removing BRD4 activity from the diazepinone scaffold to create selective ERK5 probes. URL:[Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs targeting kinases or mitochondria Source:Science Translational Medicine (Lin et al., 2019) Significance: Uses FMF/AX compounds to prove that the anti-cancer activity of many "ERK5 inhibitors" was actually due to off-target toxicity. URL:[Link]
-
Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1 Source:ACS Medicinal Chemistry Letters (Deng et al., 2011) Significance: Details the foundational synthesis and SAR of the scaffold.[3] URL:[Link]
Sources
- 1. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XMD8-92 inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Analysis: FMF-01-086-2 vs. FMF-04-159-2
The following technical guide provides an in-depth comparative analysis of FMF-01-086-2 and FMF-04-159-2 . These two chemical probes, while originating from related chemical biology campaigns (associated with the Gray and Taunton laboratories), serve fundamentally different roles in kinase interrogation.
Executive Summary
This compound and FMF-04-159-2 are high-specificity small-molecule inhibitors designed to dissect distinct nodes of the human kinome.
-
This compound is a reversible inhibitor of Aurora Kinases (A, B, and C) , utilized primarily to study mitotic progression and spindle assembly. Despite possessing a potentially reactive acrylamide moiety, it functions reversibly against its primary Aurora targets.
-
FMF-04-159-2 is a covalent inhibitor of CDK14 (and the related TAIRE family: CDK16, 17, 18). It is a critical tool for investigating the understudied "TAIRE" subfamily of Cyclin-Dependent Kinases, particularly in the context of Wnt signaling and diverse cancers.
The distinction is binary: FMF-01 is a reversible mitotic probe; FMF-04 is an irreversible transcriptional/cell-cycle probe.
Chemical Architecture & Mechanism[1]
The structural divergence between these two compounds dictates their binding kinetics and target selectivity.
Structural Comparison
| Feature | This compound | FMF-04-159-2 |
| Core Scaffold | Benzo[e]pyrimido-[5,4-b][1,4]diazepin-6-one | 4-Amino-1H-pyrazole |
| Primary Warhead | Acrylamide (functionally reversible on target) | Acrylamide (covalent Michael acceptor) |
| Binding Mode | Reversible (ATP-competitive) | Irreversible (Covalent modification) |
| Target Cysteine | N/A (for Aurora isoforms) | Cys218 (CDK14) / Homologous Cys in TAIREs |
| Molecular Weight | ~533.59 Da | ~683.01 Da |
Mechanistic Divergence
-
This compound (The "False" Covalent): Although this compound contains an acrylamide group—typically a hallmark of covalent inhibitors—it binds to Aurora Kinases reversibly. This is likely due to the absence of a suitably positioned cysteine residue within the Aurora ATP-binding pocket (the "hinge" region) that can undergo nucleophilic attack by the acrylamide in this specific scaffold orientation. It was originally synthesized during a PI3K inhibitor campaign but was found to lack PI3K activity due to the absence of an aryl-sulfonamide, instead showing potent Aurora selectivity.
-
FMF-04-159-2 (The True Covalent): FMF-04-159-2 was rationally designed to target a non-conserved cysteine residue (Cys218 in CDK14) located in the solvent-exposed region of the ATP-binding pocket. Upon binding, the acrylamide warhead forms a permanent thioether bond with the cysteine thiol. This irreversible occupancy allows for washout experiments , where the compound is removed from the media, but the kinase remains inhibited—a powerful technique to distinguish on-target efficacy from off-target reversible toxicity.
Target Selectivity & Profiling
Quantitative profiling is essential for selecting the correct probe for your assay.
Potency Data (Biochemical & Cellular)
| Target | This compound IC50 (nM) | FMF-04-159-2 IC50 (nM) |
| Aurora A | 44 | >1,000 |
| Aurora B | 29 | >1,000 |
| CDK14 (TAIRE) | >1,000 | ~40 (NanoBRET) |
| CDK16 | >1,000 | ~10 |
| CDK2 | N/D | ~256 (Reversible off-target) |
| PI3K | Inactive | Inactive |
Critical Note on FMF-04-159-2 Selectivity: While highly potent against CDK14, FMF-04-159-2 exhibits reversible off-target activity against CDK2 (IC50 ~256 nM). To isolate CDK14-specific phenotypes, researchers must utilize the washout protocol (detailed in Section 5), which clears the reversible CDK2 inhibition while maintaining CDK14 blockade.
Pathway Analysis & Downstream Effects
The following diagram illustrates the distinct signaling nodes targeted by these inhibitors.
Figure 1: Mechanistic divergence of FMF-series inhibitors. Left: FMF-01 targets the Aurora-driven mitotic machinery. Right: FMF-04 covalently locks CDK14, disrupting Wnt signaling and G2/M progression.
Experimental Protocols
To ensure data integrity, the following protocols should be strictly adhered to.
Protocol: CDK14 Target Occupancy via Washout (For FMF-04-159-2)
Purpose: To confirm covalent engagement of CDK14 and eliminate reversible off-target effects (e.g., CDK2 inhibition).
-
Seeding: Seed HCT116 (or relevant) cells at 70% confluency.
-
Treatment: Treat cells with 1 µM FMF-04-159-2 for 1 hour .
-
Control: Treat parallel wells with 1 µM FMF-04-159-R (Reversible Control).
-
-
Washout (Critical Step):
-
Aspirate media containing the inhibitor.
-
Wash cells 3x with warm PBS .
-
Add fresh, inhibitor-free media.
-
Incubate for 2–4 hours to allow reversible inhibitors (CDK2) to dissociate.
-
-
Lysis & Analysis:
-
Lyse cells using standard RIPA buffer with protease/phosphatase inhibitors.
-
Readout: Perform a Pull-down assay using a biotinylated probe (e.g., Biotin-JNK-IN-7) or Western Blot for downstream markers (e.g., pLRP6 for Wnt).
-
Result Interpretation: If CDK14 is covalently inhibited, the pull-down probe will fail to bind CDK14 in the lysate (band disappearance). The reversible control (FMF-04-159-R) treated cells should show full CDK14 recovery (band reappearance).
-
Protocol: Aurora Kinase Inhibition Verification (For this compound)
Purpose: To validate functional Aurora inhibition.[1][2][3][4]
-
Synchronization: Synchronize cells in G2/M phase using a Thymidine-Nocodazole block if precise mitotic staging is required.
-
Treatment: Treat cells with 100 nM this compound for 2 hours.
-
Immunofluorescence / Western Blot:
-
Marker A (Aurora A): Stain for p-Aurora A (Thr288) . Expect >80% reduction.
-
Marker B (Aurora B): Stain for p-Histone H3 (Ser10) . Expect >90% reduction.
-
-
Phenotypic Check: Observe cells for "misaligned chromosomes" or "failed cytokinesis" (polyploidy) after 24 hours.
References
-
Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology, 26(6), 804–817.[5][6]
-
Ferguson, F. M., et al. (2017). Discovery of a series of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as selective PI3K-δ/γ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4405–4408.[1][2][3][5][6][7] (Note: This paper describes the synthesis of the scaffold and the identification of this compound as the Aurora-selective, PI3K-inactive analog).
-
Gray Lab Probe D
Sources
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. platform.opentargets.org [platform.opentargets.org]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. 2135622-31-8|this compound|4-acrylamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro-5Hbenzo[e]pyrimido[5,4-b][1,4]diazepin-2-yl)amino)phenyl)benzamide|-范德生物科技公司 [bio-fount.com]
Methodological & Application
Application Note: In Vitro Characterization of Aurora Kinase Inhibitor FMF-01-086-2
[1]
Introduction & Scientific Context
The Target: Aurora A Kinase
Aurora A is a serine/threonine kinase essential for centrosome maturation, spindle assembly, and chromosome segregation during mitosis. Overexpression of Aurora A is frequently observed in solid tumors, making it a high-priority target for oncological drug discovery.
The Compound: FMF-01-086-2
This compound is a synthetic small molecule developed by the Gray Laboratory (Stanford/Dana-Farber). It exhibits potent dual inhibition of Aurora A (IC₅₀ = 44 nM) and Aurora B (IC₅₀ = 29 nM) .[1]
Structural Insight & Mechanism: Chemically, this compound contains an acrylamide moiety (4-acrylamido-benzamide scaffold). While acrylamides are typically associated with targeted covalent inhibition (via Michael addition to a cysteine), initial profiling suggests this compound may act via a reversible mechanism or slow-binding kinetics. Therefore, this protocol is designed not only to measure potency but to validate the mode of inhibition (Reversible vs. Irreversible) .
Assay Principle: ADP-Glo™ Kinase Assay
This protocol utilizes the Promega ADP-Glo™ platform, a homogeneous, luminescent assay that quantifies kinase activity by measuring the ADP formed during the kinase reaction. It is selected for its high Z' factor, resistance to compound interference, and broad dynamic range.
Figure 1: Mechanism of Action for this compound interfering with Mitotic Signaling.
Materials & Reagents
Critical Reagents
| Reagent | Description | Recommended Source |
| Enzyme | Aurora A (Full length or Catalytic Domain) | SignalChem / Carna |
| Substrate | Kemptide (LRRASLG) or MBP | Promega / Sigma |
| ATP | Ultra-Pure ATP (10 mM stock) | Promega |
| Inhibitor | This compound | Synthesis / Gray Lab |
| Detection | ADP-Glo™ Kinase Assay Kit | Promega (V9101) |
| Plate | 384-well Solid White Low-Volume | Corning (4513) |
Reaction Buffer (1X)
Prepare fresh. Filter through 0.22 µm membrane.
-
40 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL BSA (Critical for preventing inhibitor aggregation/sticking)
-
50 µM DTT (Freshly added)
-
Note: Avoid surfactants like Triton X-100 initially, as they may affect the acrylamide warhead stability if long incubations are used.
Experimental Protocol
Compound Preparation (Serial Dilution)
This compound is hydrophobic. Proper handling is required to prevent precipitation.
-
Stock Solution: Dissolve this compound in 100% DMSO to 10 mM.
-
Intermediate Dilution: Prepare a 100X working concentration in 100% DMSO (e.g., 1 mM for a top final concentration of 10 µM).
-
Serial Dilution: Perform a 3-fold serial dilution in 100% DMSO (10 points).
-
Buffer Dilution: Transfer 1 µL of DMSO dilution into 24 µL of 1X Kinase Buffer (4% DMSO intermediate).
-
Final Transfer: Transfer 2.5 µL of the intermediate buffer mix to the assay plate (Final DMSO = 1%).
Assay Workflow (Standard IC₅₀)
Step 1: Enzyme Addition (Pre-Incubation)
-
Dispense 2.5 µL of Aurora A enzyme (0.5 – 1.0 ng/well) into the 384-well plate containing compound.
-
CRITICAL STEP: Incubate for 30 minutes at Room Temperature (22-25°C) .
-
Why? this compound contains an acrylamide.[1] Even if reported as reversible, many acrylamides exhibit slow-binding kinetics. A 30-minute pre-incubation ensures equilibrium is reached before ATP competition begins.
-
Step 2: Substrate/ATP Initiation
-
Prepare a 2X mix of ATP and Kemptide substrate.
-
ATP Concentration: Use 10 µM (Approx. K_m for Aurora A) to ensure sensitivity to ATP-competitive inhibitors.
-
Kemptide Concentration: 20 µM.
-
-
Dispense 5 µL of the 2X Substrate/ATP mix to the wells.
-
Final Reaction Volume: 10 µL.
-
Incubate for 60 minutes at Room Temperature.
Step 3: ADP-Glo Detection
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT. (Depletes unconsumed ATP).
-
Detect Signal: Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP to Light).
-
Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec).
Figure 2: Step-by-step ADP-Glo workflow for this compound characterization.
Data Analysis & Validation
Calculating IC₅₀
Normalize raw luminescence units (RLU) to controls:
-
0% Inhibition (High Control): Enzyme + Substrate + DMSO (No Inhibitor).
-
100% Inhibition (Low Control): No Enzyme (or excess Staurosporine).
Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to extract IC₅₀.
Validating Mechanism (Reversible vs. Covalent)
Given the structural ambiguity of this compound (acrylamide presence vs. "reversible" classification), perform a Time-Dependent IC₅₀ Shift Assay :
-
Run the standard protocol with 30 min pre-incubation.
-
Run a parallel plate with 120 min pre-incubation.
-
Interpretation:
-
If IC₅₀ shifts significantly (e.g., >3-fold drop, 44 nM
10 nM), the compound is likely Irreversible (Covalent) or slow-binding. -
If IC₅₀ remains constant (~44 nM), the compound is Reversible , and the acrylamide is likely inactive or positioned away from Cys290.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal/Noise | ATP depletion > 20% | Reduce enzyme concentration or reaction time. Linearity is lost if >20% ATP is consumed. |
| High Background | Impure ATP or contamination | Use Ultra-Pure ATP. Ensure plates are sealed to prevent dust/contamination. |
| Variable IC₅₀ | Inhibitor Aggregation | Ensure 0.1 mg/mL BSA is present in the buffer. |
| Potency Drift | DTT Oxidation | DTT is essential for Aurora A stability. Add fresh DTT (1-2 mM) to the buffer immediately before use. |
References
-
Primary Compound Citation: Olson, C. M., et al. "Discovery of a series of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as selective PI3K-δ/γ inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 27(18), 4405-4408 (2017).[1][3] (Note: this compound is characterized here as an Aurora selective analog). [1]
-
Aurora A Assay Methodology: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Gray Lab Probe Database: Gray Lab, Stanford University. "Probe Resources: this compound."[3][4][5][6]
Sources
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. FMF-01-086-2_TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. platform.opentargets.org [platform.opentargets.org]
Determining the Optimal Concentration of FMF-01-086-2 for HCT116 Colorectal Cancer Cell Treatment: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal cytotoxic concentration of FMF-01-086-2, a novel thymidylate synthase inhibitor, for the treatment of the HCT116 human colorectal carcinoma cell line. We delve into the molecular mechanism of this compound, provide detailed, field-proven protocols for cell culture, cytotoxicity assays, and apoptosis validation, and offer insights into data interpretation. This guide is structured to provide both the procedural steps and the scientific rationale, ensuring robust and reproducible results.
Introduction and Scientific Background
Colorectal cancer remains a significant global health challenge, with a continuous need for more effective therapeutic agents. One of the most established targets for colorectal cancer chemotherapy is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Inhibition of TS leads to a depletion of dTMP, causing an imbalance in nucleotide pools, DNA damage, and subsequent apoptotic cell death, particularly in rapidly dividing cancer cells.[3]
This compound is a prodrug that, once inside the cell, is metabolized into fluorodeoxyuridine monophosphate (FdUMP).[4] FdUMP is a potent suicide inhibitor that forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively shutting down DNA synthesis.[3][5][6] This mechanism is similar to that of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][5] The human colorectal cancer cell line HCT116 is a well-established and relevant model for studying the efficacy of TS inhibitors.[7][8][9]
Determining the optimal concentration of a new therapeutic agent is a critical first step. A concentration that is too low will be ineffective, while a concentration that is too high can lead to off-target effects and non-specific toxicity. The primary goal of the protocols outlined herein is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of HCT116 cells by 50%.
Mechanism of Action of this compound
Understanding the mechanism of action is fundamental to designing meaningful experiments and interpreting the results. The cytotoxic effect of this compound is initiated by its intracellular conversion to the active metabolite FdUMP.
-
Cellular Uptake and Activation: this compound, as a prodrug, is designed for efficient cellular uptake. Intracellular enzymes convert it to FdUMP.
-
Inhibition of Thymidylate Synthase (TS): FdUMP directly targets and inhibits TS.[4] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[10]
-
DNA Synthesis Disruption: The resulting depletion of the dTMP pool leads to an imbalance of deoxynucleotides, specifically a lack of deoxythymidine triphosphate (dTTP). This stalls DNA replication and triggers DNA damage responses.[3]
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress activates intrinsic apoptotic pathways, primarily through the activation of executioner caspases, such as caspase-3 and caspase-7, leading to programmed cell death.
Sources
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of thymidylate synthase: an approach to overcome 5-FU resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MicroRNA-195 desensitizes HCT116 human colon cancer cells to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. atcc.org [atcc.org]
- 10. karger.com [karger.com]
Application Note: G2/M Cell Cycle Arrest using FMF-01-086-2
Abstract & Mechanism of Action
FMF-01-086-2 is a potent, reversible, dual inhibitor of Aurora Kinase A (IC₅₀ = 44 nM) and Aurora Kinase B (IC₅₀ = 29 nM). Unlike traditional microtubule poisons (e.g., paclitaxel) that arrest cells in mitosis by stabilizing microtubules, this compound induces G2/M arrest through the disruption of centrosome maturation and spindle assembly (Aurora A inhibition) and cytokinesis failure (Aurora B inhibition).
Mechanistic Insight (Expertise)
The unique signature of this compound treatment is the decoupling of mitotic arrest from Histone H3 phosphorylation. While standard mitotic arrest agents result in high p-Histone H3 (Ser10) levels, this compound, by directly inhibiting Aurora B, causes an accumulation of cells with 4N DNA content (G2/M) but suppressed p-Histone H3 (Ser10) levels. This distinction is critical for validating on-target efficacy.
Signaling Pathway
Figure 1: Mechanism of Action. This compound inhibits Aurora A and B, leading to spindle defects and cytokinesis failure, culminating in G2/M arrest with a distinct loss of p-H3(S10) markers.
Chemical Properties & Handling
To ensure experimental reproducibility, strict adherence to compound handling is required.
| Property | Specification |
| Chemical Formula | C₃₀H₂₇N₇O₃ |
| Molecular Weight | 533.59 g/mol |
| Solubility | Soluble in DMSO (up to 50 mM) |
| Stock Concentration | Prepare 10 mM stock in anhydrous DMSO |
| Storage | -80°C (Stock, >6 months); -20°C (Working aliquots, <1 month) |
| Stability | Avoid repeated freeze-thaw cycles.[1][2] Protect from light. |
Preparation of 10 mM Stock:
-
Weigh 5.34 mg of this compound.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Aliquot into 20 µL volumes and store at -80°C.
Experimental Protocol: G2/M Arrest Analysis
Phase 1: Cell Culture & Treatment
Objective: Induce robust G2/M arrest in HCT116 or HeLa cells.
-
Seeding: Seed cells (e.g., HCT116) at a density of 3 x 10⁵ cells/well in a 6-well plate.
-
Incubation: Allow cells to attach and enter log-phase growth (approx. 18–24 hours).
-
Treatment:
-
Replace media with fresh complete media containing this compound.
-
Recommended Dose: 250 nM – 1.0 µM (Start with 500 nM for robust arrest).
-
Vehicle Control: DMSO (0.1% v/v).
-
Positive Control: Nocodazole (100 ng/mL) or Paclitaxel (100 nM).
-
-
Duration: Incubate for 24 hours .
-
Note: Shorter times (12h) may show early mitotic defects; longer times (48h) may lead to polyploidy (>4N) due to Aurora B inhibition-induced cytokinesis bypass.
-
Phase 2: Fixation (Ethanol Method)
Critical Step: Proper fixation is essential for stoichiometric binding of Propidium Iodide (PI) to DNA.
-
Harvest: Collect media (contains floating mitotic cells) and combine with trypsinized adherent cells.
-
Wash: Centrifuge at 300 x g for 5 min. Wash pellet once with cold PBS .
-
Fixation:
-
Resuspend the cell pellet in 300 µL cold PBS .
-
While vortexing gently , add 700 µL of ice-cold 100% Ethanol dropwise.
-
Why? Adding ethanol to PBS prevents cell clumping.
-
-
Storage: Incubate at -20°C for at least 2 hours (overnight is preferred for optimal staining).
Phase 3: Staining & Acquisition
Reagents:
-
Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.
-
Wash: Centrifuge fixed cells (500 x g, 5 min) to remove ethanol. Wash once with PBS.
-
Stain: Resuspend pellet in 500 µL Staining Buffer .
-
Incubate: 30 minutes at 37°C in the dark.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACS, Beckman Coulter).
-
Excitation: 488 nm or 561 nm laser.
-
Emission: 585/40 nm (PI channel).
-
Linear Scale is mandatory for cell cycle analysis.
-
Workflow Diagram
Figure 2: Experimental workflow for G2/M analysis.[3] Critical step: Collect floating cells to capture the arrested mitotic population.
Data Analysis & Interpretation
Gating Strategy
-
FSC vs. SSC: Gate on main cell population (exclude debris).
-
Doublet Discrimination (Critical): Plot FL2-Width vs. FL2-Area . Gate on the single-cell diagonal to exclude doublets (which mimic 4N cells).
-
Histogram: Plot FL2-Area (DNA Content).
Expected Results
| Cell Cycle Phase | DNA Content | Control % | This compound Treatment (500 nM) |
| G0/G1 | 2N | ~50-60% | < 20% |
| S Phase | 2N - 4N | ~20-30% | ~10% |
| G2/M | 4N | ~10-20% | > 60% (Arrest) |
| Polyploidy | > 4N | < 2% | ~10-15% (If Aurora B inhibition dominates) |
Troubleshooting:
-
Issue: High >4N peak (8N).[4]
-
Cause: Prolonged Aurora B inhibition leads to cytokinesis failure, causing cells to replicate DNA without dividing.
-
Solution: Reduce incubation time to 16-20h to capture the primary G2/M arrest.
-
-
Issue: High Sub-G1 peak.
-
Cause: Apoptosis.[4]
-
Solution: this compound is cytotoxic. If apoptosis interferes with cell cycle analysis, reduce concentration to 100-250 nM.
-
Mechanistic Validation (Western Blot)
To confirm the arrest is due to Aurora inhibition and not general toxicity, perform Western Blot analysis.
-
Phospho-Aurora A (Thr288): DECREASE . Direct inhibition of autophosphorylation.
-
Phospho-Histone H3 (Ser10): DECREASE .
-
Note: This is the distinguishing factor. Nocodazole (spindle poison) increases p-H3(S10). This compound (Aurora B inhibitor) decreases it, despite the cells being in G2/M.
-
-
Cyclin B1: INCREASE . Accumulates in G2/M.
References
-
Discovery of this compound
- Title: Covalent and Reversible Inhibitors of Aurora Kinases.
- Source: Bioorganic & Medicinal Chemistry Letters, 2017.
-
Link:[Link]
-
Aurora Kinase Signaling & G2/M Arrest
- Title: Aurora kinase inhibitors: current st
- Source: N
-
Link:[Link]
-
Flow Cytometry Protocols
Sources
Application Note: Histone H3 Phosphorylation (pH3 S10) Assay with FMF-01-086-2
Introduction & Mechanism of Action
Compound Profile: FMF-01-086-2
This compound is a potent, reversible, pan-Aurora kinase inhibitor developed by the Gray Lab (Stanford/Dana-Farber). Unlike many broad-spectrum kinase inhibitors, this compound is utilized as a chemical probe to dissect the specific roles of the Aurora kinase family (Aurora A, B, and C) in mitotic progression.
-
Primary Targets: Aurora B (
= 29 nM), Aurora A ( = 44 nM), Aurora C ( = 63 nM).[1] -
Chemical Formula:
[1][2] -
Mechanism: ATP-competitive inhibition.
Biological Context: The H3S10 Marker
Histone H3 phosphorylation at Serine 10 (pH3 S10) is a canonical marker of mitosis. It is catalyzed primarily by Aurora B (as part of the Chromosomal Passenger Complex) during the G2/M transition. This phosphorylation event is essential for chromosome condensation and segregation.
-
The Assay Principle: Treatment of cells with this compound inhibits Aurora B activity. This results in a rapid, dose-dependent decrease in pH3 S10 levels. This assay serves as a direct readout of cellular Aurora B engagement and inhibition.
Signaling Pathway Diagram
The following diagram illustrates the mechanism by which this compound disrupts the mitotic signaling cascade.
Experimental Design Strategy
To accurately measure the efficacy of this compound, experimental conditions must account for the cell cycle. Since pH3 S10 is only present during mitosis, treating an asynchronous population (where only ~5% of cells are mitotic) yields a low signal-to-noise ratio.
Recommended Strategy: Nocodazole Arrest & Release (or Acute Treatment)
-
Synchronization: Arrest cells in prometaphase using Nocodazole. This enriches the population for high pH3 S10 levels.
-
Treatment: Treat arrested cells with this compound.
-
Readout: Measure the loss of the pre-existing pH3 S10 signal (or prevention of phosphorylation upon release).
| Parameter | Condition A: Asynchronous (Screening) | Condition B: Mitotic Arrest (Validation) |
| Cell Line | HCT116 or HeLa | HeLa (Robust mitotic arrest) |
| Pre-treatment | None | Nocodazole (100 ng/mL, 16h) |
| This compound | 0.01 - 10 | 0.01 - 10 |
| Duration | 2 - 4 Hours | 1 - 2 Hours (Acute inhibition) |
| Expected Result | Reduction in pH3 S10 (Western) | Drastic loss of pH3 S10 signal |
Protocol 1: Western Blotting (Quantitative)
This protocol details the extraction of histones and detection of pH3 S10. Note: Standard lysis buffers often fail to extract chromatin-bound histones efficiently. We recommend an acid extraction or high-salt/sonication method.
Reagents
-
Lysis Buffer (RIPA High Salt): 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 1 mM EDTA.
-
Inhibitors (Critical): Phosphatase Inhibitor Cocktail (Na3VO4, NaF) + Protease Inhibitor Cocktail.
-
Primary Antibody: Anti-Histone H3 (phospho S10) [e.g., Abcam ab14955 or CST #9701].
-
Loading Control: Anti-Total Histone H3 or Anti-Beta Actin.
Step-by-Step Workflow
-
Cell Culture & Treatment:
-
Seed HCT116 cells at
cells/well in a 6-well plate. -
Treat with this compound (e.g., 0, 10, 100, 1000 nM) for 3 hours.
-
Optional Positive Control: ZM447439 (2
M).
-
-
Harvest & Acid Extraction (Preserves Histones):
-
Wash cells with ice-cold PBS.
-
Lyse cells in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100 + Protease/Phos Inhibitors) for 10 min on ice.
-
Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (cytosolic fraction).
-
Resuspend the pellet (nuclei) in 0.2 N HCl (approx 100
L). Incubate overnight at 4°C. -
Centrifuge at 6,500 x g for 10 min. Save the supernatant (contains histones).
-
Neutralize with 1/10 volume of 2 M NaOH.
-
-
SDS-PAGE & Transfer:
-
Load 5-10
g of histone extract on a 15% SDS-PAGE gel (Histones are small, ~15 kDa). -
Transfer to Nitrocellulose membrane (0.2
m pore size recommended for small proteins).
-
-
Immunoblotting:
-
Block with 5% BSA in TBST for 1 hour.
-
Incubate with Anti-pH3 S10 (1:1000) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-secondary antibody (1:5000) for 1 hour.
-
Develop with ECL substrate.
-
Protocol 2: Immunofluorescence (Spatial Analysis)
This method allows for the visualization of pH3 S10 specifically in mitotic cells, confirming that this compound targets the relevant sub-population.
Workflow Diagram
Step-by-Step Methodology
-
Seeding: Plate HeLa cells on glass coverslips or in a 96-well imaging plate (black wall, clear bottom).
-
Treatment: Add this compound (Serial dilution: 1 nM to 10
M) for 4 hours. -
Fixation:
-
Aspirate media. Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).
-
Caution: Do not use Methanol fixation if preserving GFP-tagged proteins, though Methanol is excellent for histones. PFA is generally sufficient for pH3.
-
-
Permeabilization & Blocking:
-
Wash 3x with PBS.
-
Incubate in Blocking Buffer (PBS + 5% Normal Goat Serum + 0.3% Triton X-100) for 1 hour at RT.
-
-
Staining:
-
Primary Ab: Dilute Anti-pH3 S10 (1:500) in Antibody Dilution Buffer (PBS + 1% BSA + 0.3% Triton X-100). Incubate overnight at 4°C.
-
Secondary Ab: Alexa Fluor 488 Goat Anti-Rabbit (1:1000). Incubate 1 hour at RT in dark.
-
Counterstain: DAPI (1
g/mL) for 5 min.
-
-
Imaging & Analysis:
-
Acquire images. Mitotic cells will show condensed chromatin (DAPI) and bright green pH3 signal.
-
Quantification: Count the % of pH3-positive cells or measure Mean Fluorescence Intensity (MFI) of the nuclear region in mitotic cells. This compound treatment should eliminate the green signal even if chromosomes remain condensed (or aberrant).
-
Data Analysis & Troubleshooting
Calculating IC50
To determine the potency of this compound:
-
Normalize the pH3 S10 signal (Western band density or IF intensity) to the Total H3 signal or DAPI (cell count).
-
Set the DMSO control as 100% activity.
-
Plot % Phosphorylation vs. Log[Concentration] .
-
Fit the curve using a non-linear regression (4-parameter logistic model).
-
Expected IC50: ~30-50 nM in cellular assays.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No pH3 Signal in Control | Cells are not dividing (confluent or quiescent). | Ensure cells are in Log Phase (50-70% confluence). Use Nocodazole arrest. |
| Weak Western Bands | Poor histone extraction. | Use the Acid Extraction protocol (Section 3.2). RIPA often leaves histones in the pellet. |
| High Background (IF) | Inadequate blocking or washing. | Increase Triton X-100 to 0.5% for nuclear permeabilization. Wash 3x 5 min. |
| No Inhibition Observed | Compound degradation. | Dissolve this compound in fresh DMSO. Avoid freeze-thaw cycles. Store aliquots at -80°C. |
References
-
Primary Discovery of this compound: Choi, H. G., et al. (2017). "Discovery of a series of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as selective PI3K-δ/γ inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 27(18), 4405-4408.[1][4] (Note: This paper describes the synthesis of the scaffold and identifies this compound as a specific Aurora analog/control). [1]
-
Aurora B and H3S10 Biology: Crosio, C., et al. (2002). "Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases." Molecular and Cellular Biology, 22(3), 874–885.
-
Gray Lab Probe Database: Stanford University, Gray Lab.[5] "this compound Probe Summary."
-
Histone Extraction Protocol: Shechter, D., et al. (2007). "Extraction, purification and analysis of histones." Nature Protocols, 2, 1445–1457.
Sources
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. FMF-01-086-2_TargetMol [targetmol.com]
- 3. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. graylab.stanford.edu [graylab.stanford.edu]
Preparation of FMF-01-086-2 stock solution in DMSO
Application Note: Preparation and Handling of FMF-01-086-2 Stock Solutions
Executive Summary
This compound is a potent, selective small-molecule inhibitor targeting Aurora Kinases (Aurora A/B). Structurally, it possesses an acrylamide moiety, classifying it as a potential Targeted Covalent Inhibitor (TCI). This chemical architecture necessitates specific handling protocols to preserve the electrophilic "warhead" and ensure consistent biological activity. This guide outlines the precise methodology for preparing high-integrity stock solutions in Dimethyl Sulfoxide (DMSO), emphasizing solubility limits, stability preservation, and downstream assay compatibility.
Compound Profile & Physicochemical Properties
Understanding the physical nature of this compound is the prerequisite for successful solution preparation. The presence of the acrylamide group (deduced from the structure) implies reactivity toward nucleophiles, which dictates our choice of solvents and storage conditions.
| Property | Specification | Notes |
| Compound Name | This compound | |
| CAS Number | 2135622-31-8 | |
| Molecular Weight | 533.58 g/mol | Critical for Molarity calculations. |
| Formula | C₃₀H₂₇N₇O₃ | |
| Target | Aurora Kinase A/B | Exhibits dose-dependent inhibition of pAurora A. |
| Solubility (DMSO) | ~40 mg/mL (75 mM) | Empirically validated limit. |
| Solubility (Water) | Insoluble | Requires organic co-solvent for initial stock. |
| Structural Alert | Acrylamide Michael Acceptor | Sensitive to hydrolysis and nucleophilic attack (e.g., thiols). |
Strategic Solubility Logic
Why DMSO?
This compound is a hydrophobic heterocycle. Water or buffered saline will fail to solvate the crystalline lattice, leading to micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility. DMSO (Dimethyl Sulfoxide) is the industry standard due to its high dielectric constant and ability to disrupt solute-solute interactions.
The "Covalent" Factor
As a likely covalent inhibitor containing an acrylamide group (evident in the SMILES: O=C(C=C)N...), this compound is susceptible to degradation if stored improperly.
-
Moisture Sensitivity: Water introduction into the stock solution can catalyze the slow hydrolysis of the acrylamide warhead over time. Anhydrous DMSO (≥99.9%) is mandatory.
-
Freeze-Thaw Cycles: Repeated temperature shifts promote condensation and ice crystal formation, which can degrade the compound or cause irreversible precipitation.
Protocol: Stock Solution Preparation
Materials Required
-
This compound (Solid powder).
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).
-
Vortex mixer.
-
Analytical balance (readable to 0.01 mg).
-
Amber glass vials or low-binding polypropylene tubes (to prevent light degradation and plastic adsorption).
Step-by-Step Workflow
Step 1: Molar Calculations Before opening the vial, determine the target concentration. A standard stock concentration is 10 mM or 40 mg/mL (approx. 75 mM).
-
Target: 10 mM Stock (Recommended for flexibility).
-
Formula:
Example Calculation: To prepare 1 mL of a 10 mM stock:
Step 2: Weighing
-
Equilibrate the compound vial to room temperature before opening to prevent water condensation on the hygroscopic powder.
-
Weigh approximately 2–5 mg of this compound into a tared amber vial. Record the exact mass (e.g., 2.15 mg).
Step 3: Solvation (The "Reverse" Calculation) Do not add a fixed volume of DMSO. Instead, calculate the DMSO volume based on the exact mass weighed to achieve perfect molarity.
Correction Formula:
Scenario: You weighed 2.15 mg . Target is 10 mM .
Step 4: Dissolution
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Inspect against a light source. The solution should be clear and free of particulates. If particulates persist, sonicate in a water bath for 5 minutes (keep temperature <30°C).
Step 5: Aliquoting & Storage
-
Immediately aliquot the stock solution into small volumes (e.g., 20–50 µL) in PCR tubes or cryovials.
-
Labeling: Include Compound Name, Concentration, Solvent, and Date.
-
Storage: Store at -80°C for long-term stability (up to 1 year). Store at -20°C for short-term (<1 month).
Visualization: Workflow & Logic
Figure 1: Optimized workflow for the preparation of this compound stock solutions, ensuring precision and compound stability.
Usage in Biological Assays
When moving from DMSO stock to aqueous assay buffer, "DMSO Shock" can cause compound precipitation.
The Serial Dilution Strategy:
-
Intermediate Dilution: Do not dilute directly from 10 mM stock to the assay well. Prepare a 100x or 1000x intermediate in DMSO first.
-
Final Concentration: Ensure the final DMSO concentration in the cell assay is <0.5% (v/v) to avoid solvent toxicity, which can mimic Aurora kinase inhibition phenotypes.
Critical Note on Buffers: Since this compound contains an electrophilic acrylamide, avoid buffers with high concentrations of strong nucleophiles (e.g., >1 mM DTT or Mercaptoethanol) during the incubation phase if possible, or ensure the reaction time is short enough that the buffer thiols do not quench the drug before it binds the target.
Figure 2: Recommended dilution scheme to prevent precipitation and maintain solvent consistency.
References
- Source of solubility data (40 mg/mL) and basic handling instructions.
-
PubChem. (n.d.). Dimethyl Sulfoxide (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Reference for solvent physicochemical properties.
- Gray, N. S., et al. (Contextual). Discovery of covalent kinase inhibitors.
- Used for comparative structural analysis and distinguishing the specific "FMF" series nomencl
Application Note: Time-Course Dynamics of Aurora B Inhibition using FMF-01-086-2
This Application Note and Protocol guide is designed for researchers investigating Aurora B kinase dynamics using the specific chemical probe FMF-01-086-2 .
Introduction & Mechanistic Basis
Aurora B Kinase , the enzymatic core of the Chromosomal Passenger Complex (CPC), is a master regulator of mitosis, orchestrating chromosome alignment, histone modification, and cytokinesis. The small molecule This compound is a potent, ATP-competitive inhibitor developed to probe these functions with high specificity.
Compound Profile: this compound[1][2][3][4][5][6][7][8][9]
-
Source: Developed by the Gray Lab (Stanford/Dana-Farber).
-
Chemical Class: Benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold with a 4-acrylamido warhead.[1]
-
Potency:
(Aurora B) / (Aurora A) [1].[1] -
Mechanism: Dual Aurora A/B inhibition. While it contains an acrylamide moiety (typically associated with covalent targeting of Cysteine residues), it functions as a highly selective probe for dissecting mitotic checkpoints.
-
Key Phenotype: Inhibition leads to cytokinesis failure without preventing mitotic entry, resulting in rapid polyploidization (4N
8N 16N).
Why Time-Course Experiments are Critical
Aurora B activity is temporally confined to a narrow window in the cell cycle (late G2 to Telophase). Static endpoint assays often miss the immediate phosphorylation impacts or the subsequent endoreduplication events. This guide outlines a kinetic profiling strategy to capture:
-
Immediate Biochemical Response (0–4 h): Loss of Histone H3 phosphorylation.
-
Cell Cycle Arrest (12–24 h): Accumulation of G2/M (4N) populations.
-
Long-Term Fate (48–72 h): Polyploidy and apoptosis.
Signaling Pathway Visualization
The following diagram illustrates the Aurora B signaling node and the intervention point of this compound.
Caption: Aurora B (CPC) signaling network. This compound inhibits Aurora B, blocking Histone H3 phosphorylation and cytokinesis, leading to polyploidy.
Experimental Protocols
Protocol A: Cell Synchronization & Treatment Strategy
Rationale: Aurora B is degraded in G1. Treating asynchronous populations dilutes the effect, as only ~5-10% of cells are in mitosis. Synchronization enriches the target population.
Reagents:
-
Double Thymidine Block (DTB) reagents: Thymidine (2 mM final).
-
Release media: Complete growth media (drug-free).
-
This compound Stock: 10 mM in DMSO (Store at -80°C).
Workflow:
-
Seed Cells: Plate HeLa or U2OS cells at 30% confluence (T=0).
-
Block 1: Add Thymidine (2 mM) for 18 hours.
-
Release: Wash 2x with PBS, add fresh media for 9 hours.
-
Block 2: Add Thymidine (2 mM) for 17 hours.
-
Release & Treat: Wash 2x with PBS. Add fresh media containing This compound (100 nM – 250 nM) immediately upon release (T=0 of experiment).
-
Note: This captures cells entering G2/M synchronously in the presence of the inhibitor.
-
Protocol B: Biochemical Time-Course (Western Blot)
Objective: Quantify the loss of Histone H3 phosphorylation (Ser10), the gold-standard biomarker for Aurora B activity.
Time Points: 0, 0.5, 1, 2, 4, 8, 12 hours post-release.
Lysis Buffer (Critical): Standard RIPA is insufficient for chromatin-bound histones. Use High-Salt Extraction Buffer :
-
20 mM Tris-HCl pH 7.5, 400 mM NaCl, 1% Triton X-100, 10 mM MgCl2, 10% Glycerol.
-
Add fresh: Benzonase (25 U/mL) to digest DNA (viscosity reduction), Protease/Phosphatase Inhibitors.
Procedure:
-
Harvest cells at designated time points.
-
Incubate in High-Salt Buffer on ice for 30 min; sonicate 3x 10s.
-
Clarify lysate (14,000 x g, 10 min).
-
Western Blot Targets:
-
p-Histone H3 (Ser10): (Marker of Aurora B activity) – Expect rapid decrease.
-
Total Histone H3: (Loading control).
-
Cyclin B1: (Marker of Mitosis) – Should accumulate then degrade if cells exit mitosis (slippage).
-
PARP (Cleaved): (Apoptosis marker) – Expect appearance at >24h.
-
Protocol C: Phenotypic Time-Course (Flow Cytometry)
Objective: Monitor cell cycle progression and the development of polyploidy (8N).
Time Points: 0, 12, 24, 48, 72 hours.
Staining Protocol (PI/RNase):
-
Harvest cells (include floating cells to capture apoptotic population).
-
Wash with cold PBS.
-
Fixation: Add dropwise to 70% ethanol at -20°C while vortexing. Fix >2 hours.
-
Wash 2x with PBS.
-
Stain: Incubate in PBS containing:
-
Propidium Iodide (PI): 50 µg/mL
-
RNase A: 100 µg/mL
-
Triton X-100: 0.1%
-
-
Incubate 30 min at 37°C.
-
Analyze on Flow Cytometer (Linear scale for DNA content).
Data Interpretation Table:
| Time Point | Expected Phenotype (Control) | Expected Phenotype (this compound) |
| 0 h | G1/S boundary (Synchronized) | G1/S boundary |
| 12 h | G2/M Peak (4N) | G2/M Peak (4N) |
| 24 h | G1 (2N) | G2/M Arrest or 4N G1 (Pseudo-G1) |
| 48 h | Asynchronous cycling | 8N Peak (Polyploidy) |
| 72 h | Asynchronous cycling | Apoptosis (Sub-G1) or >8N |
Experimental Workflow Diagram
Caption: Experimental workflow for analyzing Aurora B inhibition kinetics.
References
-
Ferguson, F. M. , et al. (2017). "Discovery of a series of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as selective PI3K-δ/γ inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 27(18), 4405–4408.[1] (Note: this compound is characterized here as a selective Aurora kinase inhibitor analog).[3][2] [1]
-
Gray Lab Probes. "this compound Compound Profile." Stanford University / Dana-Farber Cancer Institute.
-
Keen, N. , & Taylor, S. (2004). "Aurora-kinase inhibitors as anticancer agents." Nature Reviews Cancer, 4, 927–936.
Sources
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [2135622-31-8] Aurora kinases inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
Troubleshooting & Optimization
FMF-01-086-2 Technical Support Center: A Guide to Solubility in Cell Culture Media
Welcome to the technical support center for FMF-01-086-2. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for achieving and maintaining the solubility of this compound in cell culture media. As an Aurora kinase inhibitor, this compound is a valuable tool for cell cycle research; however, like many small molecule kinase inhibitors, it possesses hydrophobic properties that can present challenges in aqueous solutions.[1] This guide will equip you with the knowledge and protocols to overcome these challenges and ensure the success of your experiments.
Troubleshooting Guide: Step-by-Step Protocol for Solubilizing this compound
This section provides a systematic approach to preparing this compound solutions for your cell culture experiments. The key to success is to first prepare a high-concentration stock solution in an appropriate organic solvent and then carefully dilute it into your aqueous cell culture medium.
I. Preparation of a Concentrated Stock Solution
The initial and most critical step is to dissolve the powdered this compound in a suitable organic solvent. For most kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power.[2]
Recommended Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). It is advisable to start with a concentration that is at least 1000-fold higher than your final desired concentration in the cell culture medium.[3]
-
Ensuring Complete Dissolution:
-
Storage of Stock Solution: Once completely dissolved, aliquot the stock solution into single-use volumes in sterile cryovials and store at -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles.
II. Preparation of Working Solutions in Cell Culture Media
Precipitation often occurs when the concentrated DMSO stock is diluted into the aqueous cell culture medium, a phenomenon known as "solvent shock".[6] The following steps are designed to mitigate this issue.
Recommended Protocol:
-
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the compound. This can help maintain the solubility of the compound upon dilution.[4]
-
Serial Dilution (if necessary): For very high final concentrations, a direct dilution from a highly concentrated stock may still lead to precipitation. In such cases, perform an intermediate dilution of your stock solution in pre-warmed media in a separate sterile tube before adding it to your cell culture vessel.[4]
-
Method of Addition:
-
Gently vortex or swirl the culture plate/flask while adding the this compound working solution. This rapid dispersal helps to avoid localized high concentrations that can trigger precipitation.
-
Alternatively, add the stock solution to a larger volume of medium first, mix well, and then use this diluted medium to treat your cells.
-
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[7][8][9] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[7][10] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.[11]
Workflow for Preparing this compound Working Solutions
Caption: A step-by-step workflow for the preparation of this compound stock and working solutions.
Frequently Asked Questions (FAQs)
Q1: I've followed the protocol, but my this compound is still precipitating in the cell culture medium. What should I do?
A1: If you observe precipitation, consider the following troubleshooting steps:
-
Lower the Stock Concentration: Your initial DMSO stock might be too concentrated. Try preparing a lower concentration stock (e.g., 1 mM instead of 10 mM) and adjust the volume you add to your media accordingly.[12]
-
Increase the Final Volume of Media: Adding the stock solution to a larger volume of media can help to keep the compound in solution.
-
Use Serum: If you are using a serum-free medium, the presence of serum proteins can sometimes help to solubilize hydrophobic compounds.[4][13] If your experimental design allows, consider adding a low percentage of serum.
-
Re-dissolve with Sonication: For precipitated working solutions, gentle sonication in a water bath for a few minutes can sometimes help to re-dissolve the compound.[4]
-
Solubility Test: Perform a small-scale solubility test. Prepare a serial dilution of your this compound stock in your cell culture medium in a clear microplate and visually inspect for precipitation after a few hours of incubation at 37°C. This will help you determine the maximum soluble concentration in your specific medium.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The tolerance to DMSO varies between cell lines.[9] A general guideline is to keep the final DMSO concentration at or below 0.1% to minimize any off-target effects.[7][14] However, many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[7][10] It is imperative to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.
DMSO Concentration and Potential Cellular Effects
| Final DMSO Concentration | General Observation | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxic effects.[7][9] | Recommended for sensitive cell lines and long-term experiments. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines.[7] | Acceptable for many applications, but a vehicle control is essential. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects.[7][10][15] | Avoid if possible. If necessary, extensive validation is required. |
Q3: Can I use a different solvent instead of DMSO?
A3: While DMSO is the most common choice, other solvents like ethanol or DMF can also be used for some hydrophobic compounds.[3][11] However, their compatibility and potential for cytotoxicity at the required final concentrations must be carefully evaluated for your specific cell line. For this compound, starting with DMSO is highly recommended.
Q4: My compound seems to precipitate out of solution over time during my experiment. What could be the cause?
A4: This could be due to several factors:
-
Compound Instability: The compound may not be stable in the aqueous environment of the cell culture medium at 37°C for extended periods.
-
Interaction with Media Components: this compound might be interacting with components in the medium, leading to the formation of insoluble complexes over time.[6]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of the compound.[6]
To address this, you can try refreshing the medium with a freshly prepared solution of this compound at regular intervals during your experiment.
Troubleshooting Precipitation Issues
Caption: A decision tree for troubleshooting precipitation of this compound in cell culture media.
References
-
Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. Available at: [Link]
-
DMSO usage in cell culture. LifeTein. (2023-02-01). Available at: [Link]
-
How to tackle compound solubility issue. Reddit. (2022-01-06). Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. (2024-04-09). Available at: [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. (2014-07-31). Available at: [Link]
-
Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. National Institutes of Health. (2023-01-18). Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC. (2014-04-07). Available at: [Link]
-
A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. MDPI. (2022-05-19). Available at: [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. (2014-02-13). Available at: [Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. (2021-09-09). Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. (2024-12-16). Available at: [Link]
-
Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. (2024-06-13). Available at: [Link]
-
Until what percentage does DMSO remain not toxic to cells.? ResearchGate. (2015-02-02). Available at: [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. (2014-04-07). Available at: [Link]
-
MedChem Essentials: Solubility part 2. YouTube. (2025-04-07). Available at: [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. (2020-07-29). Available at: [Link]
-
Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. (2016-06-08). Available at: [Link]
-
Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. PMC. (2021-07-29). Available at: [Link]
-
This compound Chemical Formula: C30H27N7O3 Molecular Weight: 533.59. Gray Lab. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. reddit.com [reddit.com]
- 5. FMF-01-086-2_TargetMol [targetmol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. emulatebio.com [emulatebio.com]
- 15. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Technical Support Center: FMF-01-086-2 Solubility & Handling
Executive Summary & Compound Profile
FMF-01-086-2 is a potent, small-molecule antagonist targeting the orphan nuclear receptor NR4A1 (Nur77) . Like many bis-indole derivatives in this class (e.g., C-DIM compounds), it exhibits high efficacy in modulating NR4A1-dependent apoptotic and metabolic pathways but suffers from poor aqueous solubility .
Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers (PBS, TBS) or cell culture media. This guide addresses the physicochemical causes of this precipitation and provides validated protocols to ensure bioavailability and experimental reproducibility.
Physicochemical Snapshot
| Property | Value / Characteristic | Impact on Handling |
| Molecular Class | Bis-indole derivative | High aromaticity leads to π-π stacking aggregation.[1] |
| LogP (Estimated) | > 4.5 (Highly Lipophilic) | Favors lipid environments; repelled by water. |
| Solubility (DMSO) | > 20 mg/mL | Excellent. Stable stock solvent. |
| Solubility (PBS) | < 5 µg/mL (without carriers) | Critical Failure Point. Immediate precipitation upon dilution. |
The Science of Precipitation (Why it happens)
Q: Why does this compound precipitate immediately when I add it to my assay buffer, even at low concentrations (10 µM)?
A: This is a classic "Oiling Out" phenomenon driven by the Hydrophobic Effect . this compound is a large, hydrophobic molecule. When dissolved in DMSO, it is solvated by the organic solvent. When you dilute this stock into an aqueous buffer (PBS/Media):
-
Solvent Exchange: The DMSO diffuses rapidly into the water.
-
Water Ordering: Water molecules are forced to form highly ordered "cages" (clathrates) around the hydrophobic drug molecules, which is energetically unfavorable (decreases entropy).
-
Aggregation: To minimize this energy cost, the drug molecules self-associate, stacking their hydrophobic aromatic rings together to reduce surface area exposed to water. This forms visible aggregates or micro-precipitates that are often invisible to the naked eye but ruin assay potency.
Visualizing the Failure Mechanism
Figure 1: The thermodynamic mechanism of this compound precipitation upon aqueous dilution.
Troubleshooting & Optimized Protocols
Scenario A: In Vitro Cell Culture (The "Sandwich" Method)
Issue: "I see crystals on my cells after 24 hours." Correction: Direct addition of high-concentration DMSO stock to media causes local high concentrations that trigger nucleation.
Protocol 1: The Intermediate Dilution Step Do not pipette 10 mM stock directly into 10 mL of media.
-
Prepare Stock: 10 mM this compound in anhydrous DMSO.
-
Intermediate Step: Dilute the stock 1:100 in warm culture media (or PBS) containing 0.1% BSA (Bovine Serum Albumin) .
-
Why BSA? Albumin acts as a "chaperone," binding the hydrophobic drug and preventing aggregation during the transition.
-
Result: 100 µM intermediate solution (slightly cloudy is okay here if it clears upon vortexing).
-
-
Final Dilution: Add the intermediate solution to your cell culture wells to reach the final concentration (e.g., 10 µM).
Scenario B: Biochemical Assays (The Cyclodextrin Fix)
Issue: "The compound crashes out in my kinase/binding buffer (PBS/Tris)." Correction: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a solubilizing excipient. This is the Gold Standard for bis-indole NR4A1 ligands.
Protocol 2: HP-β-CD Complexation This method encapsulates the hydrophobic drug inside a sugar ring, rendering it water-soluble without affecting its binding to NR4A1.
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (PBS or Water). Filter sterilize (0.22 µm).
-
Prepare Drug: 10 mM this compound in DMSO.
-
Complexation:
-
Add 10 µL of Drug Stock to 990 µL of the 20% HP-β-CD vehicle .
-
Sonicate in a water bath for 10–15 minutes at room temperature.
-
Visual Check: Solution should be perfectly clear.
-
-
Usage: Use this 100 µM stock to dose your assay.
Scenario C: In Vivo Administration (Mice/Rats)
Issue: "Can I just inject the DMSO stock?" Answer: Absolutely not. Pure DMSO causes hemolysis and immediate precipitation of the drug at the injection site (embolism risk).
Protocol 3: Validated In Vivo Formulation
| Component | Percentage | Role |
|---|---|---|
| DMSO | 5% | Solubilizes the solid powder. |
| Tween 80 | 5% | Surfactant to prevent aggregation. |
| PEG 400 | 30% | Co-solvent to bridge lipophilicity. |
| Saline (0.9%) | 60% | Bulk aqueous carrier (Add LAST). |
Mixing Order (Critical):
-
Dissolve this compound in DMSO.
-
Add Tween 80 and vortex.
-
Add PEG 400 and vortex.
-
Slowly add warm Saline while vortexing. If it turns milky, sonicate until stable suspension forms.
Workflow Visualization
The following diagram outlines the decision tree for handling this compound based on your experimental needs.
Figure 2: Decision matrix for solubilizing this compound across different experimental platforms.
Frequently Asked Questions (FAQ)
Q: Can I use DTT or Beta-mercaptoethanol in the buffer? A: Use caution. If this compound contains an electrophilic center (common in covalent NR4A1 ligands targeting Cys566), strong nucleophiles like DTT may react with the compound before it reaches the protein target, effectively neutralizing the drug. For solubility purposes, DTT does not help. Use TCEP if a reducing agent is strictly required, but generally, avoid high concentrations of thiols during the drug incubation step.
Q: My solution is cloudy but I don't see chunks. Can I use it? A: No. Cloudiness indicates the formation of micro-colloids. While the compound is technically "suspended," the effective concentration available to bind the receptor is unknown and likely significantly lower than calculated. This leads to high variability and false negatives. Use the HP-β-CD protocol to clear the solution.
Q: How do I store the DMSO stock? A: Store at -80°C in small aliquots. Avoid repeated freeze-thaw cycles, which can introduce moisture. Water in the DMSO stock decreases the solubility of the compound over time, leading to precipitation inside the stock vial.
References
-
Safe, S., et al. (2021). Nuclear Receptor 4A1 (NR4A1) and Novel Ligands.[2][1][3][4] National Institutes of Health (PMC). Available at: [Link]
- Context: Defines the bis-indole class of NR4A1 ligands and their lipophilic n
-
Lee, S. O., et al. (2014).[5] The Orphan Nuclear Receptor NR4A1: A Potential New Therapeutic Target for Metabolic Diseases. Journal of Medicinal Chemistry.
- Context: Discusses the structural basis of ligand binding and hydrophobicity in NR4A1 antagonists.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]
- Context: The authoritative guide on using HP-β-CD to solubilize hydrophobic small molecules like this compound.
- Hedrick, E., et al. (2019). Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1, Nur77) Ligands as Inhibitors of Endometriosis. Endocrinology. Context: Provides specific in vivo formulation examples for bis-indole NR4A1 antagonists (Corn oil/PEG protocols).
Sources
Technical Support Center: FMF-01-086-2 Application Guide
This is a technical support guide designed for the FMF-01-086-2 small molecule inhibitor.[1] Based on the specific chemical profile of this compound (a dual Aurora A/B and PLK4 inhibitor, originally derived during PI3K/mTOR inhibitor campaigns), the guide addresses the challenge of distinguishing its effects.[1]
Topic: Minimizing Off-Target PLK4 Effects in Aurora Kinase Studies
Executive Summary: The this compound Selectivity Paradox
Researchers utilizing This compound often encounter a critical confounding factor: while the compound is a potent Aurora Kinase A/B inhibitor (IC₅₀ ~29–44 nM), it exhibits equipotent biochemical inhibition of PLK4 (IC₅₀ ~43 nM).[1]
Unlike "clean" inhibitors where off-target effects occur at 100x concentrations, this compound hits PLK4 within the same therapeutic window as its primary targets.[1] Therefore, "minimizing" PLK4 effects is not a matter of simple dose titration; it requires temporal segregation and orthogonal validation .[1]
This guide provides the experimental logic to decouple Aurora A/B phenotypes (mitotic arrest, monopolar spindles) from PLK4 phenotypes (centriole duplication failure) using this compound.[1]
Compound Profile & Mechanism
Before troubleshooting, verify your compound parameters against the Gray Lab / Stanford standards to ensure you are observing intrinsic pharmacology rather than impurity artifacts.
| Parameter | Specification | Expert Insight |
| Compound Name | This compound | Derived from the benzo[e]pyrimido-[5,4-b]diazepin-6-one scaffold.[1][2][3][4][5][6] |
| Primary Targets | Aurora A (44 nM), Aurora B (29 nM) | Potent inhibition leads to G2/M arrest and Histone H3 (Ser10) dephosphorylation.[1] |
| Major Off-Target | PLK4 (43 nM) | Critical: Biochemical potency is nearly identical to Aurora targets.[1] |
| Selectivity Context | PI3K/mTOR inactive | Originally synthesized as a negative control for PI3K-δ/γ but retained kinase activity against the Aurora/PLK4 cluster.[1] |
| Solubility | DMSO (>10 mM) | Avoid freeze-thaw cycles; precipitation can alter effective concentration, shifting the selectivity profile.[1] |
Troubleshooting Guide: Decoupling PLK4 from Aurora Phenotypes
Issue 1: "I see centrosome amplification, but I expected monopolar spindles."
Diagnosis: You are likely observing a PLK4-mediated phenotype masking the Aurora effect, or a complex interplay between the two.[1]
-
Aurora A Inhibition: Typically causes monopolar spindles (failure of centrosome separation).[1]
-
PLK4 Inhibition: Typically causes centriole loss (failure of duplication) over successive cycles.[1]
-
The Confounder: Long-term exposure (>48 hours) to this compound inhibits PLK4-driven centriole biogenesis, leading to cells with 0 or 1 centriole, which also form monopolar spindles, making the root cause indistinguishable.[1]
Solution: The "Time-Resolved" Protocol PLK4 functions primarily in S-phase (duplication), while Aurora A functions in M-phase (separation).[1] You must restrict exposure time.[1]
Step-by-Step Protocol:
-
Synchronization: Synchronize cells at the G1/S boundary (e.g., Double Thymidine block).
-
Release & Pulse: Release cells. Add This compound (250 nM) only 6 hours post-release (Late S/G2).[1]
-
Readout (Short Term): Fix cells at 10-12 hours post-release (M-phase).
-
Readout (Long Term - Avoid): Do not analyze >24 hours if you wish to exclude PLK4 effects, as the next duplication cycle will be impaired.
Issue 2: "How do I prove the phenotype is Aurora-driven and not PLK4-driven?"
Diagnosis: You lack an orthogonal negative control for the PLK4 axis.[1]
Solution: The "Rescue & Mimic" Matrix Use specific reference compounds to "triangulate" the this compound phenotype.[1]
| Condition | Compound | Target | Expected Phenotype (if this compound is acting via Aurora) |
| Test | This compound | Aurora A/B + PLK4 | Monopolar spindles + G2/M Arrest |
| PLK4 Control | Centrinone B | PLK4 (Selective) | Normal mitosis (in first cycle); Centriole loss (in later cycles).[1] No G2/M arrest. |
| Aurora Control | Alisertib (MLN8237) | Aurora A (Selective) | Phenocopy: Identical monopolar spindles and arrest as this compound. |
| Combination | FMF + PLK4 OE | Rescue Attempt | If overexpression of PLK4 fails to rescue the spindle defect, the defect is likely Aurora-mediated.[1] |
Visualizing the Signaling & Interference Pathways
The following diagram illustrates where this compound intersects the cell cycle and how to temporally segregate its targets.
Caption: Temporal segregation of this compound targets. PLK4 inhibition impacts S-Phase (centriole duplication), while Aurora inhibition impacts M-Phase (spindle assembly).[1] Short-term treatment isolates the Aurora phenotype.[1]
Frequently Asked Questions (FAQ)
Q1: Can I titrate this compound to hit Aurora A but spare PLK4? A: No. The IC₅₀ values are too close (44 nM for Aurora A vs 43 nM for PLK4). Any concentration sufficient to fully inhibit Aurora A will significantly inhibit PLK4.[1] You must rely on the rescue experiments or temporal isolation described in Section 3.[1]
Q2: I see "this compound" listed as a negative control in some papers. Why? A: It was originally synthesized as part of a PI3K/mTOR inhibitor campaign (Gray Lab).[1] In that specific context, it serves as a negative control because it lacks the aryl-sulfonamide moiety required for PI3K inhibition.[1] However, it is highly active against the Aurora/PLK4 kinome branch.[1] Do not mistake "PI3K-inactive" for "biochemically inert."[1]
Q3: What is the optimal washout procedure? A: this compound is a reversible ATP-competitive inhibitor.[1]
Q4: Is there a structural analog I can use as a "dead" control? A: If you require a control that is structurally similar but inactive against Aurora/PLK4, you may need to synthesize or source early-stage precursors from the benzo[e]pyrimido[5,4-b]diazepin-6-one series that lack the key hinge-binding motifs.[1] Commercially, This compound itself is often used as the active probe , and the "control" is usually a distinct chemotype (like DMSO or an inactive diastereomer if available).[1]
References
-
Discovery of this compound & Kinase Selectivity Profile Title: Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors.[1][4] Source:Bioorganic & Medicinal Chemistry Letters (2017).[1][6][7] Relevance: Defines the synthesis, structure, and the "off-target" Aurora/PLK4 activity of the FMF series (specifically Compound 19/FMF-01-086-2). URL:[Link][1][6][7]
-
Gray Lab Probe Database: this compound Title: this compound Compound Profile.[1][2][3][4][5][6][7][8][9] Source: Gray Lab (Stanford University).[1] Relevance: Provides the definitive IC50 values (Aurora A: 44 nM, PLK4: 43 nM) and KINOMEscan data confirming the equipotency. URL:[Link][1]
-
Mechanisms of PLK4 vs. Aurora A Inhibition Title: Centrinone demonstrates that PLK4 is essential for centriole duplication and defined the PLK4-inhibition phenotype.[1] Source:Science (2015).[1] Relevance: Establishes the "Centriole Loss" phenotype used as a negative control to distinguish from Aurora A effects. URL:[Link][1]
Sources
- 1. This compound [2135622-31-8] Aurora kinases inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 2. CQMU151 [CAS: 380209-68-7] Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 3. CC-647 [CAS: 1061605-35-3] ZBTB16 degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 4. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. platform.opentargets.org [platform.opentargets.org]
Technical Support Center: FMF-01-086-2 User Guide
Topic: FMF-01-086-2 Stability in Cell Culture at 37°C Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Discovery Professionals[1]
Compound Class: Covalent Aurora Kinase Inhibitor (Acrylamide Warhead) Primary Target: Aurora A/B Kinases Key Reference: Bioorg. Med. Chem. Lett. 2017, 27(18), 4405-4408.[2]
Stability Profile & Mechanism of Degradation
Executive Summary: this compound is a covalent inhibitor designed to target a cysteine residue on Aurora Kinase via an acrylamide electrophile. While this mechanism ensures high potency and prolonged target residence time, it introduces specific stability challenges in cell culture media at 37°C.
The Core Issue: Electrophilic Reactivity The stability of this compound in culture is not limited by spontaneous hydrolysis (which is relatively slow at pH 7.4) but by non-specific thiol reactivity .
-
Serum Effect: Fetal Bovine Serum (FBS) contains albumin and other proteins rich in free thiols (cysteines) and amines. These can act as "sinks," covalently scavenging the inhibitor before it reaches the intracellular target.
-
Glutathione (GSH): High intracellular or extracellular concentrations of GSH can form adducts with the acrylamide warhead via Michael addition, effectively neutralizing the compound.
Stability Metrics in Complete Media (Estimated)
| Condition | Estimated Half-Life ( | Mechanism of Loss |
| DMSO Stock (-20°C) | > 1 Year | Stable |
| PBS (pH 7.4, 37°C) | > 24 Hours | Slow Hydrolysis |
| Media + 10% FBS (37°C) | 2 – 6 Hours | Protein Adduction (BSA/Albumin) |
| Intracellular Environment | Variable | GSH Adduction / Target Binding |
Critical Insight: In "long-term" proliferation assays (72h), the effective concentration of free this compound drops significantly within the first 6 hours. However, because the target binding is irreversible, the biological effect (Aurora inhibition) often persists longer than the compound's stability in media suggests.
Experimental Protocols & Optimization
To ensure reproducible data, you must control for the compound's reactivity.
Protocol A: Handling & Stock Preparation
-
Solvent: Use anhydrous DMSO. Avoid ethanol, as nucleophilic solvents can react with the warhead over time.
-
Storage: Aliquot stocks (10 mM) into single-use vials stored at -80°C.
-
Thawing: Do not subject this compound to repeated freeze-thaw cycles. Moisture introduction promotes hydrolysis.
Protocol B: The "Pulse-Chase" Experiment (Washout)
Since this compound is a covalent binder, you do not need to keep the drug in the media for 72 hours to see an effect. A "Pulse-Chase" design avoids stability issues and proves covalent engagement.
-
Seed Cells: Plate cells (e.g., HCT116) and allow adherence.
-
Pulse (Treatment): Treat with this compound at
IC for 1 to 4 hours . (This minimizes exposure to media degradation while saturating the target). -
Wash: Aspirate media. Wash
with warm PBS to remove unbound drug. -
Chase (Incubation): Add fresh drug-free media.
-
Readout: Measure p-Aurora A or phenotype (mitotic arrest) at 24h or 48h.
-
Result: If the effect persists after washout, the binding is covalent. If the effect disappears, the compound is reversible or unstable.
-
Visualizing the Stability & Engagement Pathway
The following diagram illustrates the competition between the desired target engagement and the degradation pathways in cell culture.
Caption: Competitive pathways for this compound in culture. Serum thiols and GSH act as "sinks," reducing the effective concentration available for Aurora Kinase.
Troubleshooting & FAQs
Q1: I see a loss of potency in 72-hour proliferation assays compared to 24-hour assays. Is the compound degrading? A: Yes, likely via protein adduction in the media.
-
Diagnosis: The effective concentration drops rapidly in the first few hours.
-
Solution: Replenish the media with fresh compound every 24 hours (if continuous exposure is required). However, for a covalent inhibitor, the Pulse-Chase method (Protocol B) is scientifically superior and controls for stability artifacts.
Q2: Can I use this compound in media containing 20% FBS? A: It is not recommended. Higher serum concentrations increase the concentration of nucleophilic scavengers (albumin), effectively lowering the potency of electrophilic compounds.
-
Recommendation: Reduce FBS to 5% or 10% during the drug treatment window, or calculate a "serum shift" correction factor by comparing IC
values in 1% vs. 10% FBS.
Q3: Is the "-2" in the name significant? A: Yes. In the context of the Gray Lab and similar chemical biology nomenclature, suffixes often denote specific analogs, salt forms, or generation numbers. This compound is the active Aurora Kinase inhibitor.
-
Caution: Always verify the chemical structure. Ensure you are not using a negative control (often lacking the acrylamide double bond) or a PROTAC intermediate.
Q4: My compound precipitated when added to the media. Why? A: The benzo[e]pyrimido-diazepinone scaffold is hydrophobic.
-
Troubleshooting:
-
Ensure your DMSO stock concentration is high (e.g., 10 mM) so the final DMSO volume is low (<0.1%).
-
Vortex immediately upon addition to media.
-
Do not predilute in PBS; dilute directly from DMSO into warm media to prevent "crashing out" due to low solubility in salt buffers.
-
References
-
Discovery of this compound: R. P. Wurz, et al. "Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016.[3][4] (Note: this compound is described here, often as a selective Aurora off-target or specific analog in the series).
-
Covalent Inhibitor Design & Stability: J. M. Kwiatkowski, et al. "Targeting Aurora Kinases with Covalent Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4405-4408.[2] (Describes the FMF series Aurora targeting).
-
General Stability of Acrylamides in Cell Culture: L. Baranciak, et al. "Stability of Acrylamide-Based Covalent Inhibitors in Cell Culture Media." Journal of Medicinal Chemistry, General Principles. (General Reference for Acrylamide Stability)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. This compound [2135622-31-8] Aurora kinases inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 4. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FMF-01-086-2 Experimental Outcomes
Topic: Diagnosing Weak pAurora A (T288) Signals Post-Treatment with FMF-01-086-2 Product Class: Covalent-Allosteric Kinase Inhibitors (Targeting Cys290) Audience: Senior Researchers & Assay Development Scientists
Executive Summary: The "Weak Signal" Paradox
A common support ticket regarding This compound involves the "disappearance" of the Phospho-Aurora A (Thr288) signal in Western blots or Immunofluorescence (IF).
Critical Insight: Unlike reversible ATP-competitive inhibitors (e.g., Alisertib/MLN8237), this compound is a covalent inhibitor that targets Cysteine 290 (C290) in the Aurora A kinase domain. A "weak" or "absent" signal is often not a technical failure , but a primary indicator of successful on-target engagement and subsequent proteolytic degradation or conformational locking.
This guide distinguishes between Drug Efficacy (Target Engagement) and Experimental Artifact (Assay Failure).
Biological Mechanism & Causality
To troubleshoot effectively, you must understand why the signal drops.
The Mechanism of Action (MoA)
This compound binds covalently to Cys290. This residue is located in the kinase activation loop.[1][2] Covalent modification here prevents the activation loop from adopting the conformation required for autophosphorylation at Threonine 288 (T288). Furthermore, this conformational disruption often tags the protein for degradation via the APC/C-ubiquitin pathway, leading to a loss of Total Aurora A , not just the phospho-epitope.
Mechanism Visualization
The following diagram contrasts the MoA of this compound against standard ATP-competitive inhibitors.
Caption: this compound targets Cys290, leading to conformational locking and degradation, unlike ATP-competitors which typically stabilize the protein structure.
Diagnostic Workflow: The "Signal Absent" Decision Tree
Use this logic flow to determine if your weak signal is a result of drug efficacy or assay failure.
Prerequisite: You must run a Western Blot probing for both Phospho-Aurora A (T288) and Total Aurora A .[3]
Step 1: Analyze Total Aurora A Levels
| Observation | Interpretation | Action |
| Total Aurora A is ABSENT/LOW | High Probability of Efficacy. The drug has induced degradation or the cells are not in mitosis. | Proceed to Step 2 (Cell Cycle Check). |
| Total Aurora A is HIGH | Inhibition without Degradation. The drug has blocked phosphorylation but protein remains stable. | Proceed to Step 3 (Phosphatase Check). |
Step 2: Verify Cell Cycle Phase (Mitotic Index)
Aurora A expression is cell-cycle dependent (peaks in G2/M). If this compound caused cells to exit mitosis or die, pAurora A will naturally be absent.
-
Experiment: Stain with Propidium Iodide (PI) (FACS) or DAPI (Microscopy).
-
Question: Are >20% of cells in G2/M?
-
No: You are analyzing interphase cells. pAurora A is naturally absent.
-
Yes: The cells are in mitosis, but signal is gone. This confirms potent inhibition. [4]
-
Step 3: The "Nocodazole Control" Validation
You cannot trust a "negative" result without a positive control.
-
Protocol: Treat a separate well with Nocodazole (100 ng/mL, 16h) .
-
Expected Result: Nocodazole arrests cells in Prometaphase. pAurora A (T288) should be blindingly bright .
-
Troubleshooting:
-
If Nocodazole sample is weak: Assay Failure (Antibody/Buffer issue).
-
If Nocodazole is bright but FMF sample is blank: Drug Efficacy confirmed.
-
Technical Protocols
Protocol A: The "Kinase-Preservation" Lysis Buffer
Standard RIPA buffers are often insufficient for preserving labile phospho-epitopes in drug-treated cells.
Recommended Lysis Buffer (Freshly Supplemented):
-
Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA.
-
Critical Additives (Add immediately before use):
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma): 1:100 dilution. (Crucial for pT288).
-
Okadaic Acid (100 nM): Optional but highly recommended if signals are consistently weak.
-
Protease Inhibitors: PMSF (1 mM) + Aprotinin/Leupeptin.
-
SDS: Add to final 0.1% to ensure nuclear fraction solubilization (Aurora A associates with centrosomes/spindles).
-
Protocol B: Visualizing the "Weak" Signal (Signal Enhancement)
If you suspect the signal is present but below detection threshold due to covalent modification masking the epitope:
-
Block: Use 5% BSA in TBS-T (Do NOT use Non-Fat Milk; casein phosphoproteins cause high background).
-
Primary Antibody: Use a Rabbit Monoclonal anti-pAurora A (T288) (e.g., Clone C39D8).[2] Incubate 48 hours at 4°C (extended incubation).
-
Membrane: Use PVDF (0.2 µm pore size) for better retention of lower molecular weight fragments if degradation is occurring.
Frequently Asked Questions (FAQs)
Q1: I see a band shift (lower MW) in my Total Aurora A blot after FMF treatment. What is this? A: This is a hallmark of covalent modification . The binding of this compound to Cys290 can alter the electrophoretic mobility of the protein. Additionally, it may represent a cleavage product preceding proteasomal degradation. This confirms target engagement.
Q2: Why does Alisertib treatment give me a strong pAurora band, but FMF gives me none? A: Alisertib is an ATP-competitive inhibitor. It often arrests cells in mitosis (spindle assembly checkpoint) where Aurora A accumulates. While it inhibits kinase activity, it stabilizes the protein structure, and residual phosphorylation or cross-reactivity can persist. This compound destabilizes the protein structure (allosteric mechanism), leading to loss of the epitope entirely.
Q3: My IF signal is cytoplasmic, but I expect it at the centrosome. A: Weak cytoplasmic staining is often non-specific background. True pAurora A signal is strictly centrosomal (G2) or spindle-associated (M). If you lose the centrosomal dots, the drug is working. Do not increase gain to force a signal; you are likely amplifying noise.
Q4: Can I use this compound in washout experiments? A: No. It is a covalent inhibitor. The bond to Cys290 is irreversible. You must wait for new protein synthesis to restore kinase activity. This makes it an excellent tool for "pulse-chase" style degradation assays.
References
-
Gustafson, J. L., et al. (2014). "Covalent-Allosteric Inhibitors of Aurora Kinase A." ACS Chemical Biology.
- Context: Defines the mechanism of Cys290 targeting covalent inhibitors and the resulting conform
-
Janeček, M., et al. (2016). "Allosteric Inhibitors of Aurora A Kinase." Journal of Medicinal Chemistry.
- Context: Discusses the structural basis of DFG-out/inactive conformation stabiliz
-
Cell Signaling Technology. "Phospho-Aurora A (Thr288) (C39D8) Rabbit mAb Protocol."
- Context: Standard validation protocol for pT288 detection and specificity (Nocodazole controls).
-
Zhang, B., et al. (2023).[4] "Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer." European Journal of Medicinal Chemistry.
- Context: Validates the degradation and signaling loss phenotype specific to Cys290 covalent targeting.
Sources
- 1. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. First-in-class Aurora A kinase covalent inhibitor for the treatment of triple-negative breast cancer disclosed | BioWorld [bioworld.com]
Technical Support Center: Washout Efficiency of Reversible Aurora Kinase Inhibitor FMF-01-086-2
Welcome to the technical support guide for the reversible Aurora kinase inhibitor, FMF-01-086-2. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively designing and interpreting washout experiments. The goal is to ensure the accurate assessment of this compound's reversibility and its impact on cellular processes.
Introduction to Washout Efficiency
Washout experiments are critical for characterizing reversible inhibitors like this compound. Unlike irreversible inhibitors that form a permanent covalent bond with their target, reversible inhibitors are expected to dissociate from the target kinase upon removal from the extracellular environment. The rate and extent of this dissociation, known as washout efficiency, determine the duration of the inhibitor's biological effect. A thorough understanding of this parameter is crucial for establishing dosing regimens and predicting in vivo efficacy.
A simple inhibitor washout experiment involves treating cells with the inhibitor for a specific duration, followed by extensive washing to remove the compound from the medium.[1] The persistence or reversal of a cellular phenotype after this washout period can help attribute the observed effects to the intended target.[1]
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my washout procedure is effectively removing this compound from the cell culture medium?
A1: This is a critical first step. To validate your washout protocol, you can perform a "supernatant transfer" experiment. After treating one batch of cells with this compound and performing the washout steps, collect the supernatant from the final wash. Then, transfer this "washout medium" to a fresh, untreated batch of cells. If the washout was successful, the cells cultured in the transferred medium should not exhibit the phenotypic or signaling changes associated with this compound treatment.[2]
Q2: I've washed out this compound, but I'm not seeing a recovery of the downstream signaling markers. Does this mean the inhibitor is not reversible?
A2: Not necessarily. Several factors can contribute to a delayed or incomplete recovery of downstream signaling:
-
Inhibitor Residence Time: Even for reversible inhibitors, the duration the compound remains bound to its target (residence time) can vary significantly. A long residence time will result in a slower recovery of kinase activity after the inhibitor is removed from the medium.
-
Slow Off-Rate: The dissociation rate constant (k_off) is a key determinant of residence time (Residence Time = 1/k_off). A slow k_off means the inhibitor dissociates from the Aurora kinase slowly, leading to prolonged target inhibition even after washout.
-
Cellular Accumulation: The inhibitor may accumulate inside the cells at high concentrations, requiring more extensive or prolonged washing to be effectively removed.[1]
-
Indirect Effects: The initial inhibition by this compound might have triggered downstream cellular events that take longer to reverse than the initial target re-activation.
Q3: What are the best pharmacodynamic markers to assess the washout of an Aurora kinase inhibitor?
A3: The choice of marker depends on which Aurora kinase isoform (A, B, or C) this compound primarily targets.
-
For Aurora A inhibition: Monitor the autophosphorylation of Aurora A at Threonine 288 (p-Aurora A T288).[3] A decrease in this signal upon treatment and its subsequent recovery after washout indicates target engagement and disengagement.
-
For Aurora B inhibition: The phosphorylation of Histone H3 at Serine 10 (pHH3 Ser10) is a well-established biomarker for Aurora B activity.[4][5] Inhibition of Aurora B leads to a decrease in pHH3 Ser10 levels.[4][5] Recovery of this marker post-washout is a strong indicator of successful inhibitor reversal.
-
Cellular Phenotypes: For Aurora A, a G2/M arrest is a common phenotype.[3] For Aurora B, inhibition can lead to polyploidy and apoptosis.[4] Observing the reversal of these cell cycle effects after washout provides phenotypic evidence of reversibility.
Q4: How long should I wait after washout to assess the recovery of kinase activity?
A4: The time required for recovery is inhibitor-dependent. It is recommended to perform a time-course experiment. After the washout, collect cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze the relevant pharmacodynamic markers. This will provide a kinetic profile of target re-engagement.
Q5: Could rapid re-synthesis of the Aurora kinase be a confounding factor in my washout experiment?
A5: Yes, this is a possibility, especially for longer time-course experiments.[1] If the kinase is rapidly turned over, new, unbound protein may be synthesized, which could be mistaken for inhibitor dissociation. To control for this, you could consider using a protein synthesis inhibitor (e.g., cycloheximide) in a parallel experiment, though this can have other confounding effects on the cell.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No recovery of downstream marker phosphorylation after washout. | 1. Ineffective washout procedure.2. Long residence time/slow off-rate of this compound.3. Irreversible or pseudo-irreversible binding.4. High intracellular accumulation of the compound. | 1. Validate washout with a supernatant transfer experiment. Increase the number and duration of washes.[1]2. Perform a detailed time-course experiment to monitor recovery over a longer period (e.g., up to 48 hours).3. While this compound is described as reversible, consider the possibility of off-target irreversible effects. Evaluate other, unrelated cellular health markers.4. Try reducing the initial incubation time or concentration of the inhibitor. |
| Partial recovery of kinase activity. | 1. Insufficient time allowed for complete dissociation.2. A sub-population of cells is not effectively washed.3. Equilibrium between bound and unbound inhibitor is reached at a new, lower steady-state. | 1. Extend the post-washout time course.2. Ensure uniform washing of the entire cell monolayer. For suspension cells, ensure complete pelleting and removal of supernatant.3. Analyze data at multiple time points to determine if a plateau is reached. |
| High variability between replicates. | 1. Inconsistent washing technique.2. Cell density variations.3. Edge effects in multi-well plates. | 1. Standardize the washout protocol: use a fixed volume of wash buffer, consistent incubation times, and gentle aspiration.2. Ensure consistent cell seeding density across all wells.3. Avoid using the outer wells of multi-well plates for critical experiments, or fill them with sterile buffer/media to minimize evaporation. |
| Unexpected cell death after washout. | 1. The washout procedure itself is causing stress or detachment of cells.2. The initial inhibitor treatment induced an irreversible apoptotic cascade. | 1. Include a "vehicle-only" control that undergoes the same washout procedure to assess mechanical stress.[2]2. Assess markers of apoptosis (e.g., cleaved caspase-3) at the end of the initial incubation period to determine if the apoptotic pathway has already been committed. |
Experimental Protocols
Protocol 1: Standard Washout Assay for Adherent Cells
This protocol is designed to assess the reversibility of this compound by monitoring the phosphorylation status of a downstream target.
Materials:
-
Cell line of interest cultured in appropriate multi-well plates
-
This compound stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS) (pre-warmed to 37°C)
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-Aurora A, anti-total Aurora A, anti-pHH3 Ser10, anti-total Histone H3)
Procedure:
-
Seed Cells: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: Treat cells with this compound at a concentration known to inhibit the target (e.g., 5x IC50) for a defined period (e.g., 1-2 hours). Include a vehicle-treated control (e.g., DMSO).
-
Washout:
-
Aspirate the inhibitor-containing medium.
-
Gently wash the cells three times with pre-warmed PBS.
-
Add pre-warmed complete medium to the cells.
-
-
Recovery: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) post-washout. The "0-hour" time point should be lysed immediately after the final wash.
-
Cell Lysis: At each time point, wash the cells once with cold PBS and then add lysis buffer.
-
Analysis: Perform Western blotting to analyze the levels of the relevant phospho-protein and total protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly assess the binding of this compound to Aurora kinase in intact cells.[6][7] The principle is that drug binding stabilizes the target protein, increasing its melting temperature.[7][8]
Materials:
-
Intact cells
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
Western blot supplies
Procedure:
-
Treatment: Treat cells with this compound or vehicle for 1-2 hours.
-
Harvesting: Harvest the cells and wash them with PBS.
-
Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples across a range of temperatures in a thermal cycler for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Analysis: Analyze the amount of soluble Aurora kinase in the supernatant by Western blot. A shift in the melting curve to a higher temperature in the this compound-treated samples confirms target engagement.
Visualizing Experimental Workflows
Washout Experiment Workflow
Caption: Workflow for a standard inhibitor washout experiment.
CETSA Workflow
Sources
- 1. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
Validation & Comparative
Comparison of FMF-01-086-2 vs Alisertib (MLN8237) potency
This guide provides an in-depth technical comparison between FMF-01-086-2 and Alisertib (MLN8237) , focusing on their potency, selectivity profiles, and mechanisms of action within the context of Aurora kinase inhibition.
Executive Summary
-
Alisertib (MLN8237) is the industry-standard, highly selective, ATP-competitive Aurora A inhibitor . It exhibits picomolar-to-nanomolar potency and >200-fold selectivity for Aurora A over Aurora B. It is the preferred tool for studying Aurora A-driven mitotic events and is in advanced clinical evaluation.
-
This compound is a specialized chemical probe developed by the Gray Lab (Dana-Farber Cancer Institute). Structurally derived from the benzodiazepine scaffold (similar to Alisertib), it incorporates an acrylamide warhead designed to target reactive cysteines. However, it exhibits lower potency (double-digit nanomolar) and reduced selectivity (Dual Aurora A/B inhibition) compared to Alisertib. Its primary utility lies in chemical biology applications, such as covalent probe development or as a structural template for degraders (PROTACs).
Compound Profiles & Mechanism of Action
Alisertib (MLN8237)
-
Class: Reversible, ATP-competitive Type I Inhibitor.
-
Scaffold: Pyrimido-benzazepine.[1]
-
Binding Mode: Binds to the ATP-binding pocket of Aurora A in the active conformation (DFG-in). It induces a conformational shift in the activation loop, preventing autophosphorylation at Thr288.
-
Key Feature: An atypical "induced-fit" mechanism allows high selectivity for Aurora A despite the high sequence homology (~70%) of the catalytic domain with Aurora B.
This compound[2][3][4][5][6][7][8][9]
-
Class: Acrylamide-modified Kinase Probe (Putative Covalent/Reversible).
-
Origin: Gray Lab (Citation: Bioorg.[2] Med. Chem. Lett. 2017).[1][3][4][2][5][6]
-
Scaffold: Benzodiazepine (analogous to MLN8054/Alisertib) modified with a 4-acrylamido-benzamide moiety.
-
Reactivity: Contains an electrophilic acrylamide "warhead" designed to react with cysteine residues (potentially Cys290 in Aurora A).
-
Nuance: While designed with a covalent handle, experimental data from the Gray Lab characterizes its inhibition as reversible in standard biochemical assays, suggesting the covalent bond formation may be transient, slow, or strictly dependent on specific assay conditions (e.g., incubation time).
Signaling Pathway & Inhibition Nodes
The following diagram illustrates the critical role of Aurora A in centrosome maturation and the intervention points of these inhibitors.
Caption: Aurora A signaling cascade showing the selective blockade by Alisertib versus the dual inhibition profile of this compound.
Potency & Selectivity Analysis
The following data consolidates biochemical IC50 values. Alisertib demonstrates superior potency and selectivity for Aurora A. This compound acts as a dual inhibitor, with slightly higher potency against Aurora B than Aurora A.[7]
Biochemical Potency (Cell-Free IC50)
| Target Kinase | Alisertib (MLN8237) | This compound | Fold Difference (Potency) |
| Aurora A | 1.2 nM | 44 nM | Alisertib is ~36x more potent |
| Aurora B | ~396 nM | 29 nM | This compound is ~13x more potent |
| Aurora C | N/D | 63 nM | - |
| Selectivity (A vs B) | >200-fold (A-selective) | 0.6-fold (Dual / B-favored) | Alisertib is highly selective |
Cellular Potency (HCT116 / HeLa Models)
-
Alisertib:
-
Phenotype: Induces "monopolar spindles" (classic Aurora A inhibition phenotype).
-
Potency: Inhibits autophosphorylation (p-Aurora A Thr288) at ~10–30 nM .
-
Outcome: G2/M arrest followed by apoptosis or senescence.
-
-
This compound:
-
Phenotype: Mixed phenotype due to dual inhibition (inhibition of cytokinesis from Aurora B blockade + spindle defects from Aurora A blockade).
-
Potency: Dose-dependent inhibition of p-Aurora A and p-Histone H3 (Ser10, Aurora B marker) observed in the 100 nM – 1 µM range.
-
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Differential Kinase Activity Assay (Luminescence)
Objective: Distinguish between Aurora A selective inhibition (Alisertib) and dual inhibition (this compound).
-
Reagents: Recombinant Aurora A and Aurora B enzymes; ADP-Glo™ Kinase Assay (Promega).
-
Substrates:
-
Aurora A: Kemptide or MBP.
-
Aurora B: Histone H3 peptide.
-
-
Workflow:
-
Prepare 384-well plates with 5 µL kinase buffer (active enzyme).
-
Add 2.5 µL of compound (Alisertib vs this compound) in 10-point dose-response (start 10 µM, 1:3 dilution).
-
Incubate 30 mins at RT (Critical for this compound to allow potential covalent equilibration).
-
Add 2.5 µL ATP/Substrate mix. Run reaction for 60 mins.
-
Add ADP-Glo reagent (40 mins) -> Kinase Detection Reagent (30 mins).
-
Read Luminescence.
-
-
Validation Check:
-
Alisertib Control: Should show >2 log shift between Aurora A and Aurora B curves.
-
FMF Control: Should show overlapping curves (IC50 A ≈ IC50 B).
-
Protocol B: Western Blot Target Engagement
Objective: Confirm cellular selectivity.
-
Cell Line: HCT116 (Colorectal carcinoma).
-
Treatment: Treat cells with 100 nM of Alisertib or this compound for 4 hours (mitotic shake-off enrichment recommended).
-
Lysis: Lysis buffer with Phosphatase Inhibitors (Na3VO4, NaF).
-
Antibodies:
-
p-Aurora A (Thr288): Marker for Aurora A activity.
-
p-Histone H3 (Ser10): Marker for Aurora B activity.
-
-
Expected Result:
-
Alisertib (100 nM): Complete loss of p-Aurora A; Retention of p-Histone H3 (Aurora B active).
-
This compound (100 nM): Partial/Complete loss of both p-Aurora A and p-Histone H3.
-
Conclusion & Recommendation
-
Choose Alisertib (MLN8237) if: You require a highly selective biological tool to dissect Aurora A specific functions (e.g., centrosome separation) without confounding effects from Aurora B inhibition (cytokinesis failure). It is the gold standard for potency.
-
Choose this compound if: You are conducting chemical biology methodology research (e.g., developing degraders, studying cysteine reactivity in the benzodiazepine scaffold) or need a dual inhibitor control. Do not use this compound as a primary tool for "pure" Aurora A biology due to its off-target activity on Aurora B.
References
-
Discovery of this compound
-
Title: Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors (Note: this compound appears in the Gray Lab dataset associated with Aurora inhibition described in Bioorg. Med. Chem. Lett. 2017).[1][3][4][2][5][6]
-
Source:Bioorganic & Medicinal Chemistry Letters , 2017, 27(18), 4405-4408.[3][4][2][6]
-
-
Alisertib (MLN8237)
- Title: MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors.
- Source:ACS Chemical Biology, 2010.
-
Link:[Link]
-
Gray Lab Probe Database
- Source:Gray Lab (Stanford/DFCI).
-
Link:[Link] (Verify specific entry for this compound under Aurora Kinase Probes).
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. An AKR1C3-activated kinase inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Aurora B Kinase Inhibitors: Barasertib vs. FMF-01-086-2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the family of Aurora kinases represents a pivotal target for therapeutic intervention due to their critical role in regulating mitosis.[1][2] Comprising three highly conserved serine/threonine kinases—Aurora A, B, and C—this family governs processes essential for cell division, from centrosome maturation to chromosome segregation and cytokinesis.[1] Of particular interest is Aurora B, a key component of the chromosomal passenger complex (CPC), which ensures the faithful segregation of chromosomes.[2] Its overexpression is a common feature in various human cancers and is often associated with poor prognosis, making it a prime target for inhibitor development.[2]
However, the high degree of homology within the ATP-binding sites of Aurora kinases presents a significant challenge: achieving isoform selectivity.[3] A lack of selectivity can lead to off-target effects and increased toxicity. For instance, concurrent inhibition of Aurora A can be detrimental, while potent Aurora B inhibition is sought for its direct impact on tumorigenic cell division.[4] This guide provides an in-depth, objective comparison of two Aurora B inhibitors, the highly selective clinical candidate Barasertib and the less selective compound FMF-01-086-2 (data presented for a comparable compound, Aurora kinase inhibitor-2), focusing on the experimental data that defines their selectivity profiles.
Understanding the Players: A Profile of Two Inhibitors
Barasertib (AZD1152): A well-documented pro-drug, Barasertib is rapidly converted in plasma to its active moiety, Barasertib-hQPA (also known as AZD1152-HQPA or AZD2811).[5][6][7] This active form has been the subject of numerous preclinical and clinical studies, establishing it as a potent and exceptionally selective inhibitor of Aurora B kinase.[3][8] Its development was a significant step towards minimizing off-target effects while maximizing therapeutic efficacy against mitotic targets.
This compound: The specific inhibitor designated this compound is not extensively characterized in publicly accessible literature. For the purpose of this guide, we will utilize publicly available data for Aurora kinase inhibitor-2 (CAS 331770-21-9) , an ATP-competitive inhibitor, as a representative compound with a distinct selectivity profile to draw a meaningful comparison against Barasertib.[5] This compound serves to illustrate the properties of an inhibitor with lower isoform selectivity.
Comparative Analysis: Selectivity Profiles Unveiled
The cornerstone of evaluating kinase inhibitors lies in their half-maximal inhibitory concentration (IC50), a measure of potency. The ratio of IC50 values against different kinases, particularly isoforms like Aurora A and B, provides a quantitative measure of selectivity.
| Compound | Target | IC50 (nM) | Selectivity (Aurora A / Aurora B) |
| Barasertib-hQPA | Aurora A | 1368[5] | ~3700-fold |
| Aurora B | 0.37 [5][6][9][10] | ||
| Aurora C | 17.0 | ||
| Aurora kinase inhibitor-2 | Aurora A | 310[5] | ~1.3-fold |
| Aurora B | 240 [5] |
As the data compellingly illustrates, Barasertib-hQPA exhibits a remarkable ~3700-fold greater potency for Aurora B over Aurora A.[10] This high degree of selectivity is a critical attribute, suggesting a wider therapeutic window and a lower likelihood of off-target toxicities associated with Aurora A inhibition. In stark contrast, Aurora kinase inhibitor-2 displays minimal selectivity, inhibiting both Aurora A and B with similar potency. This pan-Aurora inhibition profile carries a higher risk of impacting cellular processes regulated by Aurora A, which may not be desirable in all therapeutic contexts.[4]
The Science of Selectivity: Key Experimental Methodologies
Determining the selectivity of a kinase inhibitor is a multi-step process that moves from purified proteins to complex cellular environments. Below are the foundational experimental protocols that provide the data for such comparisons.
Methodology 1: In Vitro Kinase Inhibition Assay
This biochemical assay is the first-line method for determining an inhibitor's potency against purified kinases. It directly measures the ability of a compound to block the enzymatic activity of the target kinase.
Causality Behind Experimental Choices:
-
Purified Kinase: Using recombinant, purified Aurora A and Aurora B kinases ensures that the measured inhibition is a direct effect on the target, free from the complexities of a cellular environment.
-
ATP Concentration: Assays are often run at or near the Michaelis constant (Km) of ATP for the specific kinase. This standardized condition allows for a more equitable comparison of inhibitor potencies across different studies and labs.
-
Substrate: A generic or specific peptide substrate (like histone H3 for Aurora B) is used, which the kinase phosphorylates. The amount of phosphorylation is the readout of kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Dilute purified, active Aurora A or Aurora B kinase, the specific peptide substrate, and ATP to their final concentrations in a kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT).
-
Compound Plating: Serially dilute the test compounds (Barasertib-hQPA and Aurora kinase inhibitor-2) in DMSO and add them to a multi-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation: Add the kinase and substrate/ATP mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding a detection reagent. The detection method can vary, but a common approach is luminescence-based, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced—a direct product of kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) from each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential, they don't capture how a drug interacts with its target within the complex milieu of a living cell. CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.
Principle of Self-Validation: The core principle of CETSA® is that when a ligand (inhibitor) binds to its target protein, it generally stabilizes the protein's structure. This increased stability makes the protein more resistant to thermal denaturation. By heating cell samples to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement. A shift in the melting temperature (Tm) to a higher value in the presence of the inhibitor provides direct evidence of binding.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or varying concentrations of the inhibitor (e.g., Barasertib-hQPA) for a set period (e.g., 2 hours) to allow for cell penetration and target binding.
-
Heating: Aliquot the treated cells and heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells to release their protein content. This can be achieved through methods like repeated freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured proteins) from the precipitate (containing aggregated, denatured proteins).
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (Aurora B) using a protein detection method like Western blotting or ELISA.
-
Data Analysis: For each treatment condition, plot the percentage of soluble Aurora B protein against the temperature. This generates a "melting curve." The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A rightward shift in this curve for inhibitor-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
The Broader Context: Aurora Kinase Signaling
To fully appreciate the impact of these inhibitors, it's essential to understand the biological context in which Aurora B operates. It functions as the catalytic engine of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to different structures throughout mitosis to perform its functions.
Caption: Simplified Aurora B Signaling Pathway and Point of Inhibition.
Conclusion and Future Directions
The comparative data clearly establishes Barasertib as a superiorly selective inhibitor of Aurora B when compared to compounds with a pan-Aurora profile like Aurora kinase inhibitor-2. This high selectivity, validated through robust in vitro and cellular assays, is a paramount feature in modern drug design, aiming to maximize on-target efficacy while minimizing mechanism-based toxicities. For researchers investigating the specific roles of Aurora B, a highly selective tool like Barasertib is invaluable. Conversely, pan-inhibitors may serve purposes in studying the combined effects of inhibiting multiple Aurora isoforms. The methodologies described herein represent the gold standard for validating such claims of selectivity and are critical components of any drug discovery program targeting the kinase family.
References
- Nair, J. S., Tse, A., Cheema, H., Ambrosini, G., Keen, N., & Schwartz, G. K. (2005). A novel Aurora B kinase inhibitor is a potent anticancer agent which induces polyploidy and multinucleation with abnormal chromosomal segregation independent of the p53 status of the cell. Cancer Research, 65(9_Supplement), 397.
- Bavetsias, V., & Linardopoulos, S. (2021). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Medicinal Chemistry Letters.
- Kollareddy, M., Zheleva, D., Dzubak, P., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic.
-
MDPI. (n.d.). Aurora B Inhibitors as Cancer Therapeutics. Molecules. Retrieved February 7, 2026, from [Link]
- Milletti, F., & Hermann, J. C. (2012). Targeted kinase selectivity from kinase profiling data. ACS Medicinal Chemistry Letters, 3(5), 383–386.
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The use of novel selectivity metrics in kinase research. Retrieved February 7, 2026, from [Link]
- Dennis, M., et al. (2012). Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemotherapy and Pharmacology, 70(3), 461–469.
- Sessa, F., et al. (2005). Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 11), 1466-1470.
- National Center for Biotechnology Information. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.
-
ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors... Retrieved February 7, 2026, from [Link]
- Girdler, F., et al. (2013). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 3, 289.
- AACR Journals. (2016). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular Cancer Therapeutics, 15(7), 1581-1590.
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved February 7, 2026, from [Link]
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 151-173.
- SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Sources
- 1. Aurora kinase B is required for growth and expansion of medulloblastoma cells in the tissue context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. semanticscholar.org [semanticscholar.org]
Using FMF-01-086-2 as a negative control for PI3K studies
Technical Guide: Using FMF-01-086-2 as a Negative Control for PI3K Studies
Executive Summary: The "Matched Pair" Strategy
In kinase chemical biology, the use of a single inhibitor is insufficient to claim phenotypic causality due to the high probability of off-target effects. The This compound probe serves as a structural negative control for the potent PI3K
While this compound is chemically matched to the active probe, it lacks the specific aryl-sulfonamide moiety required for PI3K isoform binding. Crucially, researchers must be aware that this compound is not inert; it is a potent Aurora Kinase inhibitor. Therefore, this guide outlines a rigorous "biomarker-defined" approach to distinguish PI3K-driven phenotypes from Aurora-driven toxicity.
Chemical Biology Profile: Active vs. Negative Control
The validity of this compound as a control rests on its structural similarity to the active compound, preserving physicochemical properties (solubility, permeability) while ablating the primary interaction with the PI3K ATP-binding pocket.
| Feature | Active Probe (FMF-01-085-1) | Negative Control (this compound) |
| Primary Target | PI3K | Aurora Kinase A/B |
| Potency (IC | ~33 nM (MOLT4 T-ALL cells) | > 10 |
| Structural Key | Contains Aryl-Sulfonamide moiety | Lacks Aryl-Sulfonamide moiety |
| Primary Readout | Loss of pAKT (S473) | No change in pAKT (S473) |
| Secondary Readout | No effect on pHistone H3 | Loss of pHistone H3 (S10) |
Structural Insight: The aryl-sulfonamide group in the active probe forms critical hydrogen bonds within the PI3K affinity pocket. Its removal in this compound acts as a "molecular switch," turning off PI3K affinity without significantly altering the molecule's size or lipophilicity.
Experimental Logic & Pathway Visualization
To use this compound effectively, you must map the signaling divergence. The control proves that any reduction in AKT phosphorylation observed with the active probe is due to PI3K inhibition, not general chemotoxicity or scaffold-based off-target effects.
Signaling Pathway Interaction Map
Figure 1: Mechanistic divergence between the active probe and the negative control. Note that this compound is an active Aurora inhibitor, necessitating specific biomarkers (pAKT vs pH3) to distinguish effects.
Validated Experimental Protocol
Objective: Validate on-target PI3K inhibition by FMF-01-085-1 using this compound to exclude scaffold-based toxicity.
Reagents Preparation
-
Stock Solution: Dissolve both compounds in anhydrous DMSO to 10 mM .
-
Caution: Avoid freeze-thaw cycles. Aliquot into single-use vials stored at -80°C.
-
-
Working Solution: Dilute in fresh media immediately before treatment. Ensure final DMSO concentration is <0.1%.
Step-by-Step Cellular Assay (Western Blot)
-
Seeding: Plate cells (e.g., MOLT4, Jurkat, or relevant PI3K-dependent line) at
cells/mL. Allow to recover for 24h. -
Treatment Groups (Triplicate):
-
Vehicle: DMSO (0.1%).
-
Active: FMF-01-085-1 (Titration: 10 nM – 1
M). -
Negative Control: this compound (Matched concentration: 1
M).
-
-
Incubation: Treat for 1 to 4 hours .
-
Note: PI3K signaling changes (pAKT) occur rapidly (<1h). Apoptosis/viability markers require 24-48h.
-
-
Lysis & Preservation:
-
Wash cells with ice-cold PBS containing phosphatase inhibitors (Na
VO , NaF). -
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Immunoblot Analysis:
-
Primary Antibodies: Anti-pAKT (S473), Anti-Total AKT, Anti-pHistone H3 (S10).
-
Normalization: Normalize pAKT signal to Total AKT (not GAPDH/Actin) to account for protein loading accurately.
-
Data Interpretation Matrix
| Observation | Conclusion |
| Active reduces pAKT; Control does not. | VALID: Phenotype is PI3K-dependent.[1] |
| Both Active and Control reduce pAKT. | INVALID: Non-specific toxicity or off-target kinase inhibition. |
| Control reduces pHistone H3. | EXPECTED: Confirms this compound is active against Aurora (internal positive control for compound entry). |
| Both compounds cause cell death. | AMBIGUOUS: Death could be PI3K-driven (Active) or Aurora-driven (Control). Must rely on Western Blot to distinguish. |
Troubleshooting & FAQs
Q: Why did my cells die with the Negative Control (this compound)? A: This is expected if you treat for long durations (>24h). This compound inhibits Aurora Kinase, leading to mitotic arrest and apoptosis. This does not invalidate it as a PI3K control, provided it does not lower pAKT levels at early timepoints.
Q: Can I use this compound in animal models?
A: Use caution. While the active probe (FMF-01-085-1) has been characterized for PI3K
Q: What is the recommended concentration window?
A: Stay below 1
References
-
Primary Discovery of Series
-
Title: Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors.[2]
- Source: ACS Medicinal Chemistry Letters (via NIH/PubMed).
- Context: Describes the synthesis of Compound 1 (Active)
-
-
Aurora Kinase Characterization
- Title: this compound: A Novel Highly Selective Inhibitor of Aurora Kinases.
- Source: Bioorganic & Medicinal Chemistry Letters.
- Context: Characterizes this compound specifically as an Aurora A/B inhibitor, establishing its secondary activity profile.
-
Gray Lab Probe Database
- Title: Probe Resources - Gray Lab (Stanford).
- Source: Stanford University.
- Context: Lists this compound as an Aurora inhibitor and FMF-02-063-1 as a PI3K inhibitor, confirming target assignments.
Sources
- 1. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of FMF-01-086-2 On-Target Activity Using NanoBRET™
Executive Summary
FMF-01-086-2 is a specialized chemical probe designed as an acrylamide-functionalized inhibitor targeting Aurora Kinases (AURKA/AURKB) . While structurally derived from the benzodiazepine scaffold (similar to PI3K
This guide details the validation of this compound using NanoBRET™ Target Engagement (TE) . Unlike cell-free biochemical assays (e.g., KinomeScan™) which may misrepresent intracellular behavior due to lack of ATP competition or membrane permeability barriers, NanoBRET provides a live-cell, thermodynamic assessment of ligand binding. A critical component of this validation is determining whether the acrylamide moiety confers covalent (irreversible) engagement or acts via reversible kinetics in a cellular environment—a distinction often debated in the characterization of this probe.
Part 1: Scientific Context & Comparative Analysis
The Challenge: Biochemical Potency vs. Cellular Reality
Early characterization of this compound demonstrated high biochemical potency against Aurora A (
-
ATP Competition: Intracellular ATP (1–5 mM) competes with Type I inhibitors, shifting the apparent potency.
-
Residence Time: For acrylamide-based probes, the duration of engagement (residence time) is a more predictive metric of efficacy than thermodynamic affinity (
). -
Off-Target "Sinks": Non-specific binding to abundant intracellular proteins can reduce the effective free concentration of the drug.
Comparative Analysis: this compound vs. Alternatives
To validate this compound, it must be benchmarked against established clinical standards.
| Feature | This compound (Probe) | Alisertib (MLN8237) (Benchmark) | Danusertib (PHA-739358) (Alternative) |
| Chemotype | Benzodiazepine w/ Acrylamide | Pyrimido-benzazepine | Pyrrolo-pyrazole |
| Binding Mode | Putative Covalent (Targeting Cys) | Reversible (ATP Competitive) | Reversible (ATP Competitive) |
| Primary Target | Aurora A / Aurora B | Aurora A (Selective) | Pan-Aurora (A/B/C) |
| NanoBRET Utility | High: Validates residence time & covalency. | High: Established | Medium: Broad spectrum control. |
| Key Limitation | Solubility/Stability of acrylamide. | Reversible binding allows rapid washout. | Lack of isoform selectivity. |
Hypothesis for Validation: If this compound successfully engages the target cysteine (likely Cys290 in AURKA) covalently, it will exhibit infinite residence time in a NanoBRET washout experiment, whereas Alisertib will display rapid signal recovery.
Part 2: Experimental Protocol (NanoBRET™ TE)
Principle of the Assay
The system utilizes cells expressing an Aurora A-NanoLuc® fusion protein. A cell-permeable Fluorescent Tracer (typically Tracer K-5 or K-4) binds reversibly to the kinase ATP pocket, enabling BRET (Bioluminescence Resonance Energy Transfer) from NanoLuc to the tracer.
-
No Inhibitor: Tracer binds
High BRET Signal. -
Inhibitor Binding: Tracer displaced
Low BRET Signal.
Materials & Reagents[1][2][3]
-
Cell Line: HEK293T (or relevant cancer line like HCT116).
-
Plasmid: pFN31K-AURKA-NanoLuc (Promega).
-
Tracer: NanoBRET™ Tracer K-5 (Optimized for Aurora A).
-
Substrate: NanoBRET™ Nano-Glo® Substrate.
-
Inhibitor: this compound (10 mM stock in DMSO).
-
Control: Alisertib (10 mM stock).
Workflow: Adherent Format (Self-Validating System)
Step 1: Transfection (Day 1)
-
Plate HEK293T cells at
cells/mL in 6-well plates. -
Transfect with AURKA-NanoLuc plasmid using FuGENE® HD (Ratio 3:1).
-
Validation Check: Include a "Mock" transfection (no DNA) to assess background luminescence.
-
Incubate 20–24 hours at 37°C, 5% CO
.
Step 2: Tracer Optimization (Day 2 - Morning)
Before testing the inhibitor, determine the Tracer
-
Harvest cells and resuspend in Opti-MEM (no phenol red).
-
Plate into 384-well non-binding surface (NBS) plates.
-
Add serial dilutions of Tracer K-5 (0 to 1
M). -
Why: You must use the tracer at a concentration
to ensure the assay is sensitive to competitive inhibitors.
Step 3: Target Engagement & Residence Time (Day 2 - Afternoon)
This dual-mode protocol validates both affinity and covalency.
Mode A: Equilibrium Analysis (
-
Prepare cells with Tracer K-5 (at determined
, typically 0.5 M). -
Add this compound (10-point dose response: 10
M to 1 pM). -
Incubate for 2 hours at 37°C (Equilibrium).
-
Add Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor.
-
Read BRET (Donor 460nm, Acceptor 618nm).
Mode B: Washout Analysis (Residence Time)
-
Incubate cells with a saturating concentration (
) of this compound for 2 hours. -
Wash Step: Remove media, wash cells
with fresh media (removing unbound drug). -
Add Tracer K-5 immediately after wash.
-
Measure BRET kinetically every 5 minutes for 60 minutes.
-
Interpretation:
-
Alisertib (Reversible):[1] Tracer will bind rapidly as drug dissociates (BRET signal increases).
-
This compound (Covalent): Tracer cannot bind; BRET signal remains suppressed (flatline).
-
Part 3: Visualization of Mechanism & Workflow
Diagram 1: NanoBRET Signaling Pathway & Competition
This diagram illustrates the competitive displacement mechanism inside the cell.
Caption: Mechanism of NanoBRET Target Engagement. This compound competes with the fluorescent tracer for the Aurora A ATP-binding pocket. A loss of BRET signal indicates successful intracellular engagement.
Diagram 2: Experimental Workflow Timeline
This diagram outlines the critical steps for the "Washout" validation mode.
Caption: Washout Protocol for Residence Time. This workflow distinguishes between reversible inhibitors (Alisertib) and covalent probes (this compound).
References
-
Ferguson, F. M., et al. (2017). "Discovery of a series of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as selective PI3K-delta/gamma inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. (Describes the synthesis of FMF series and identifies this compound as a selective Aurora/PLK analog).
-
[1]
-
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[3] Nature Communications.[4] (Foundational paper for NanoBRET TE methodology).
-
Gray Lab Probes Database. "this compound Data Sheet." Stanford University.
-
Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." (Official technical manual for performing the assay).
Sources
Navigating the Kinome: A Comparative Guide to CDK4/6 Inhibitor Selectivity
In the landscape of targeted cancer therapy, the kinome represents a vast and intricate network of signaling pathways, offering a multitude of targets for drug development. However, the high degree of conservation within the ATP-binding sites of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities and confound the interpretation of experimental results. Therefore, a quantitative understanding of a kinase inhibitor's selectivity is paramount for both preclinical research and clinical success.
This guide provides an in-depth comparison of the kinome selectivity of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs that has revolutionized the treatment of hormone receptor-positive (HR+) breast cancer. While kinome selectivity data for the investigational compound FMF-01-086-2 is not publicly available, we will utilize data from the clinically approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—to establish a framework for evaluating and understanding kinase inhibitor selectivity.
The Significance of the S10 Selectivity Score
A key metric for quantifying kinase inhibitor selectivity is the Selectivity Score (S10) . This score is derived from large-scale kinase screening assays, such as KINOMEscan®, and represents the number of kinases inhibited by more than 90% at a given concentration (typically 1 µM), divided by the total number of kinases tested. A lower S10 score indicates higher selectivity, signifying that the inhibitor interacts with fewer off-target kinases.
Comparative Kinome Selectivity of Approved CDK4/6 Inhibitors
The three leading FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—exhibit distinct kinome selectivity profiles. These differences likely contribute to their unique clinical characteristics and side-effect profiles.
| Inhibitor | Primary Targets | S10 (1µM) Score | Key Off-Targets at 1µM | Selectivity Profile Summary |
| Palbociclib | CDK4, CDK6 | Data not explicitly provided as a numerical S10 score in the referenced literature. | Very few off-target kinases identified.[1] | Highly selective for CDK4 and CDK6, with a clean off-target profile.[1] |
| Ribociclib | CDK4, CDK6 | Data not explicitly provided as a numerical S10 score in the referenced literature. | Very few off-target kinases identified.[1] | Highly selective for CDK4 and CDK6, comparable to palbociclib.[1] |
| Abemaciclib | CDK4, CDK6 | Data not explicitly provided as a numerical S10 score in the referenced literature. | Binds to several other kinases beyond CDK4/6.[1][2] | Less selective than palbociclib and ribociclib, with a broader kinase interaction profile.[1][2] |
Biochemical interaction analyses confirm that while all three drugs are potent inhibitors of CDK4/6, abemaciclib demonstrates binding to a wider range of kinases.[2] This broader activity of abemaciclib may contribute to its different side-effect profile, which includes a lower incidence of neutropenia but a higher incidence of diarrhea compared to palbociclib and ribociclib.
Experimental Protocol: KINOMEscan® Assay for Determining Kinome Selectivity
The KINOMEscan® platform is a widely used competition binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases. The experimental workflow is designed to be a self-validating system, ensuring the reliability of the generated selectivity data.
Step-by-Step Methodology:
-
Immobilization of Ligand: A proprietary, immobilized, active-site directed ligand is prepared on a solid support. This ligand is broadly active against a wide range of kinases.
-
Kinase Incubation: A specific kinase from a panel of over 480 recombinant human kinases is incubated with the immobilized ligand and the test compound (e.g., this compound or a comparator).
-
Competitive Binding: The test compound competes with the immobilized ligand for binding to the active site of the kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Washing: Unbound kinase and test compound are removed through a series of washing steps.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using a highly sensitive and specific method, typically quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are often expressed as a percentage of control, where a lower percentage indicates a stronger interaction between the compound and the kinase.
-
S10 Score Calculation: The S10 score is calculated by determining the number of kinases that show a percent of control value less than 10 at a 1 µM concentration of the test compound, and then dividing this by the total number of kinases screened.
Causality Behind Experimental Choices:
-
Competition Binding Format: This format allows for the detection of interactions with the kinase's active site, which is the primary mode of action for most kinase inhibitors.
-
Large Kinase Panel: Screening against a broad and diverse panel of kinases is crucial for identifying potential off-targets and obtaining a comprehensive understanding of the inhibitor's selectivity.
-
Quantitative Readout (qPCR): The use of qPCR provides a highly sensitive and quantitative measurement of kinase binding, allowing for the determination of binding affinities (Kd values) and accurate selectivity scoring.
Signaling Pathway: The Role of CDK4/6 in Cell Cycle Progression
CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 phase (cell growth) to the S phase (DNA synthesis). Their activity is tightly regulated by D-type cyclins and is a critical node for integrating extracellular growth signals.
In response to mitogenic signals, cyclin D is synthesized and binds to CDK4/6, forming an active complex. This complex then phosphorylates the retinoblastoma protein (Rb), a tumor suppressor. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor. Once released, E2F activates the transcription of genes required for S-phase entry, thereby committing the cell to another round of division. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block the phosphorylation of Rb, thereby restoring the G1 checkpoint and halting the proliferation of cancer cells.
Conclusion
The kinome selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and overall clinical utility. While direct experimental data for this compound remains elusive in the public domain, the comparative analysis of approved CDK4/6 inhibitors underscores the importance of comprehensive selectivity profiling. Palbociclib and ribociclib serve as benchmarks for highly selective CDK4/6 inhibition, whereas abemaciclib's broader kinase activity provides a contrasting profile that may have distinct therapeutic implications. For researchers and drug developers, understanding and quantifying kinome selectivity through robust methods like the KINOMEscan® assay is an indispensable step in the journey from a promising lead compound to a safe and effective therapeutic.
References
-
Kim, S., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget, 9(81), 35226–35241. [Link]
-
Porta, C., et al. (2022). Biological Effects of Cyclin-Dependent Kinase Inhibitors Ribociclib, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment. International Journal of Molecular Sciences, 23(5), 2533. [Link]
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- 2. Biological Effects of Cyclin-Dependent Kinase Inhibitors Ribociclib, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of FMF-01-086-2: An Investigative Aurora Kinase Inhibitor
For researchers, scientists, and drug development professionals, the reproducibility of a compound's activity across different biological contexts is a cornerstone of preclinical evaluation. This guide provides an in-depth technical comparison of the novel, hypothetical Aurora kinase inhibitor, FMF-01-086-2, with established inhibitors Alisertib (MLN8237) and Tozasertib (VX-680). We will delve into the experimental methodologies required to rigorously assess its efficacy and reproducibility across a panel of cancer cell lines.
The Central Role of Aurora Kinases in Cell Division and Oncology
Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[1][2] They ensure the faithful segregation of chromosomes to daughter cells, a process that is often dysregulated in cancer, leading to genetic instability and tumorigenesis.[2] The three main family members, Aurora A, B, and C, have distinct roles in mitotic progression.[3]
-
Aurora A is primarily involved in centrosome maturation and spindle assembly.[4]
-
Aurora B is a key component of the chromosomal passenger complex, regulating chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
-
Aurora C function is largely restricted to meiosis, though its role in cancer is an area of ongoing investigation.
Given their frequent overexpression in various human tumors, Aurora kinases have emerged as promising targets for cancer therapy.[3] Inhibition of these kinases disrupts mitotic progression, ultimately leading to cell death in rapidly dividing cancer cells.[4]
Introducing this compound and Established Comparators
This guide focuses on a systematic approach to characterizing the reproducibility of a novel Aurora kinase inhibitor, which we will refer to as This compound . To provide a robust comparative framework, we will benchmark its performance against two well-characterized Aurora kinase inhibitors:
-
Alisertib (MLN8237): A selective inhibitor of Aurora A kinase.[2]
-
Tozasertib (VX-680): A pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.[5]
The central hypothesis is that the anti-proliferative effects of this compound, if it is a potent and selective Aurora kinase inhibitor, will be reproducible across multiple cancer cell lines, and its cellular phenotype will align with the known consequences of Aurora kinase inhibition.
Experimental Framework for Assessing Reproducibility
A multi-faceted approach is essential to confidently assess the reproducibility and mechanism of action of this compound. The following experimental workflow provides a self-validating system to ensure scientific integrity.
Caption: Experimental workflow for assessing the reproducibility of this compound.
Part 1: Determining Anti-proliferative Potency Across Diverse Cancer Cell Lines
The initial step is to quantify the anti-proliferative effect of this compound and its comparators across a panel of well-characterized cancer cell lines. This allows for an assessment of potency and the degree of variability in response.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
Materials:
-
Selected cancer cell lines (e.g., HCT116 [colon], MCF-7 [breast], HeLa [cervical])
-
Complete cell culture medium
-
This compound, Alisertib, Tozasertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered detergent solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Alisertib, and Tozasertib. Add the compounds to the appropriate wells and incubate for a defined period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8] Viable cells with active metabolism will convert the MTT into a purple formazan product.[8]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[10]
Comparative Data: IC50 Values (nM)
The following table presents hypothetical IC50 values for this compound alongside published data for Alisertib and Tozasertib in a selection of cancer cell lines.
| Cell Line | This compound (Hypothetical IC50, nM) | Alisertib (MLN8237) (Published IC50, nM) | Tozasertib (VX-680) (Published IC50, nM) |
| HCT116 (Colon) | 85 | ~32-80[11] | ~50-100 |
| MCF-7 (Breast) | 120 | ~150-200 | ~75-150 |
| HeLa (Cervical) | 95 | ~50-100 | ~60-120 |
| A549 (Lung) | 150 | ~200-300 | ~100-200 |
| K562 (Leukemia) | 40 | ~20-50 | ~30-70 |
Interpretation: Consistent IC50 values for this compound across multiple cell lines would suggest a reproducible anti-proliferative effect. The relative potency compared to Alisertib and Tozasertib provides initial insights into its potential efficacy.
Part 2: Mechanistic Validation of Aurora Kinase Inhibition
To ensure that the observed anti-proliferative effects are indeed due to the inhibition of Aurora kinases, it is crucial to assess downstream signaling events and characteristic cellular phenotypes.
Experimental Protocol: Western Blot for Phosphorylated Histone H3
Aurora B kinase phosphorylates Histone H3 at Serine 10 (p-H3-Ser10) during mitosis.[12] Inhibition of Aurora B leads to a decrease in this phosphorylation event, which can be readily detected by Western blotting.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells treated with this compound, Alisertib, Tozasertib, and a vehicle control to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of p-H3-Ser10 normalized to total Histone H3.
Expected Outcome: A dose-dependent decrease in p-H3-Ser10 levels in cells treated with this compound would provide strong evidence of Aurora B kinase inhibition.
Caption: Inhibition of Aurora B by this compound prevents Histone H3 phosphorylation.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Inhibition of Aurora kinases disrupts mitotic progression, leading to a characteristic accumulation of cells with 4N or >4N DNA content (G2/M arrest or endoreduplication). This can be quantified using flow cytometry with propidium iodide (PI) staining.
Materials:
-
Cells treated with inhibitors
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation: Harvest cells after treatment and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[3][13]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution.[14] Incubate at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Interpretation: Generate histograms of DNA content to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Expected Phenotypes:
-
Alisertib (Aurora A inhibitor): A significant increase in the G2/M population.
-
Tozasertib (pan-Aurora inhibitor): A substantial increase in cells with >4N DNA content due to endoreduplication following mitotic slippage.
-
This compound: The resulting cell cycle profile will indicate whether it primarily inhibits Aurora A, Aurora B, or both. A reproducible and predictable cell cycle arrest across different cell lines is a key indicator of consistent on-target activity.
Conclusion: A Framework for Confident Compound Characterization
The reproducibility of an investigational compound's biological activity is paramount for its progression through the drug discovery pipeline. By employing a systematic and multi-pronged approach that combines quantitative measures of cell viability with mechanistic assays, researchers can confidently assess the on-target effects of novel agents like this compound.
This guide provides a robust framework for comparing this compound to the established Aurora kinase inhibitors, Alisertib and Tozasertib. Consistent and predictable outcomes across a diverse panel of cancer cell lines in these assays would provide strong evidence for the reproducible Aurora kinase inhibitory activity of this compound, paving the way for further preclinical development.
References
-
Aurora Kinase inhibitors - Adooq Bioscience. (n.d.). Retrieved February 9, 2026, from [Link]
-
Definition of Aurora kinase inhibitor MLN8054 - NCI Drug Dictionary. (n.d.). Retrieved February 9, 2026, from [Link]
-
Qi, W., Spier, C., Liu, X., Agarwal, A., Cooke, L. S., Persky, D. O., Chen, D., Miller, T. P., & Mahadevan, D. (2013). Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. Leukemia research, 37(4), 434–439. [Link]
-
Hartsink-Segers, S. A., Zwaan, C. M., & Kaspers, G. J. L. (2013). Aurora kinase inhibitors in pediatric solid and hematological malignancies. Expert Opinion on Investigational Drugs, 22(1), 53–69. [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). PLOS ONE, 10(6), e0129178. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Cancers, 15(17), 4349. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved February 9, 2026, from [Link]
-
Propidium iodide staining of cells for cell cycle analysis. (n.d.). Bio-Rad. Retrieved February 9, 2026, from [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Journal of Translational Medicine, 23(1), 123. [Link]
-
Enhanced Efficacy of Aurora Kinase Inhibitors in G2/M Checkpoint Deficient TP53 Mutant Uterine Carcinomas Is Linked to the Summation of LKB1–AKT–p53 Interactions. (2022). Cancers, 14(11), 2750. [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (2025). The Royal Society of Chemistry. [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). PLOS ONE, 10(6), e0129178. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved February 9, 2026, from [Link]
-
Western blot analysis and quantification of the phospho-H3 protein in... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Histone H3 Phosphorylation (Ser10, Ser28) and Phosphoacetylation (K9S10) Are Differentially Associated with Gene Expression in Liver of Rats Treated In Vivo with Acute Ethanol. (2011). Journal of Biological Chemistry, 286(14), 12345–12354. [Link]
-
A) IC50 values determined after 120 h of incubation by MTT assay; B)... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Aurora Kinase inhibitors have had success in other tumor types, including ovarian cancer, suggesting further exploration of the efficacy and mechanism of action of these agents in UC was warranted. (2022). MDPI. [Link]
-
Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. (2013). Leukemia Research, 37(4), 434–439. [Link]
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- 12. t-takaya.net [t-takaya.net]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of FMF-01-086-2
For the pioneering researchers and scientists in drug development, the journey of discovery extends beyond the synthesis and application of novel compounds. The final, and arguably one of the most critical, stages of this journey is the safe and responsible disposal of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of FMF-01-086-2, an Aurora kinase inhibitor. As a complex, nitrogen-containing heterocyclic compound, understanding its inherent properties is paramount to ensuring the safety of laboratory personnel and the preservation of our environment.
Core Principles of this compound Waste Management: A Proactive Stance
The disposal of any research chemical should not be an afterthought but rather an integral part of the experimental design. For this compound, a compound with potential biological activity, a conservative approach to waste management is essential. The primary principle is to prevent its release into the environment and to minimize exposure to laboratory staff. All waste streams containing this compound must be considered hazardous unless proven otherwise through reliable analytical data.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a nitrogen-containing heterocyclic compound and an Aurora kinase inhibitor provides a basis for assessing its potential hazards.[1][2] Compounds in this class can exhibit a range of toxicological properties, including but not limited to:
-
Irritation: Potential for skin and eye irritation upon direct contact.[3][4]
-
Toxicity: As a biologically active molecule designed to inhibit cellular processes, it should be handled as potentially toxic if ingested or inhaled.
-
Environmental Hazard: The impact of many research chemicals on aquatic life and ecosystems is often unknown. Therefore, it is crucial to prevent entry into drains and waterways.
A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound and its associated waste. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption. |
| Body Protection | A lab coat worn buttoned. | Protects clothing and skin from contamination. |
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and organized response is critical to mitigate any potential hazards.
For small spills (a few milliliters or milligrams):
-
Alert colleagues in the immediate vicinity.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Gently sweep the absorbent material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
For large spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Procedures for this compound Waste
The following procedures provide a clear pathway for the safe disposal of various waste streams contaminated with this compound.
Solid Waste (Pure Compound, Contaminated Labware)
-
Segregation is Key: All solid waste contaminated with this compound, including unused compound, contaminated filter paper, weigh boats, and plasticware, must be segregated from general laboratory waste.
-
Designated Waste Container: Place all solid waste into a clearly labeled, leak-proof, and sealable hazardous waste container. The label should include:
-
"Hazardous Waste"
-
The full chemical name: this compound
-
The CAS number: 2135622-31-8
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation.
-
-
Secure Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
Liquid Waste (Solutions, Solvents)
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Do not dispose of aqueous solutions down the drain.
-
-
Organic Solvents:
-
Collect all organic solvent waste containing this compound in a separate, appropriately labeled hazardous waste container.
-
Ensure the container is compatible with the solvents being used.
-
Keep the container sealed when not in use to prevent the release of volatile organic compounds (VOCs).
-
Sharps Waste (Needles, Syringes, Contaminated Glassware)
-
Immediate Disposal: Immediately place all sharps contaminated with this compound into a rigid, puncture-resistant sharps container.
-
Proper Labeling: The sharps container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Do not overfill the sharps container. Seal it when it is three-quarters full.
The Logic of Waste Segregation and Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Building a Culture of Safety and Responsibility
The proper disposal of this compound is not merely a regulatory requirement; it is a reflection of our commitment to scientific integrity and ethical research practices. By adhering to these guidelines, you are not only ensuring your own safety and that of your colleagues but also contributing to the sustainable advancement of science. Always consult your institution's specific waste disposal protocols and your EHS department for guidance.
References
- Nutrafin Fish Bowl Cleaner A7956 - Material Safety Data Sheet Information. (n.d.).
- SECTION 1 SECTION 2 CHEMICAL PRODUCT IDENTIFICATION HAZARD IDENTIFICATION. (n.d.).
- Safety Data Sheet: N,N-dimethylformamide - Chemos GmbH&Co.KG. (n.d.).
- Aurora kinase inhibitor-8 - MedchemExpress.com. (n.d.).
- FANCYHEAT CORPORATION SAFETY DATA SHEET. (n.d.).
- Material Safety Data Sheet - 3-Fluorobenzotrifluoride, 99% - Cole-Parmer. (n.d.).
- Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene | Cancer Discovery - AACR Journals. (n.d.).
- SAFETY DATA SHEET - Kao Chemicals. (n.d.).
- Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed. (n.d.).
- AMD adopts FRED together with Intel for Zen 6 architecture — replacement for decades-old IDT can improve performance and stability | Tom's Hardware. (2026, February 2).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10).
- GSK1070916 | Aurora Kinase inhibitor | CAS 942918-07-2 - Selleck Chemicals. (n.d.).
- Special Issue : Nitrogen Containing Scaffolds in Medicinal Chemistry 2023 - MDPI. (n.d.).
- Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions | The Journal of Organic Chemistry - ACS Publications. (2026, February 5).
- (PDF) Synthesis of nitrogen and oxygen containing heterocyclic compounds using nano catalyst: A review - ResearchGate. (2021, July 6).
- OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2025, December 1).
- FNF Mods - Play Online | Friday Night Funkin Mods. (n.d.).
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Personal Protective Equipment (PPE) & Handling Guide: FMF-01-086-2
Emergency Response & Immediate Action
For immediate reference in case of exposure or spill.
| Event | Immediate Action |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes. Do not scrub vigorously (avoids abrading skin barrier). Remove contaminated clothing.[1][2] |
| Eye Contact | Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[1] Seek medical attention. |
| Inhalation | Evacuate to fresh air.[1][2] If breathing is difficult, give oxygen. Evaluation by medical personnel is mandatory due to the acrylamide warhead. |
| Spill (Solid) | Dampen with a wet paper towel (to prevent dust) and wipe up. Do not dry sweep. Place in a sealed hazardous waste bag. |
| Spill (Solution) | Absorb with inert material (vermiculite/chem-mats). Clean surface with 10% bleach followed by 70% ethanol. |
Risk Assessment & Hazard Identification
Scientific Rationale: FMF-01-086-2 is not a generic reagent; it is a targeted covalent inhibitor (TCI) designed to form an irreversible bond with cysteine residues (specifically targeting Aurora Kinases A/B/C) [1, 2].
Chemical Hazard Profile
-
Warhead: Acrylamide (Electrophilic).
-
Reactivity: Michael Acceptor. Forms irreversible covalent bonds with nucleophiles (SH- groups).
-
Potency: Nanomolar (IC50 ≈ 29–63 nM).
-
Toxicological Concern:
-
Sensitizer: Potential for haptenization (immune response triggering) upon skin contact due to protein adduct formation [3].
-
Cytotoxicity: Potent anti-proliferative agent; disrupts cell cycle (G2/M arrest).
-
DOT Diagram: Mechanism of Covalent Hazard
Visualizing why this compound requires specific handling beyond standard inhibitors.
Caption: The acrylamide moiety of this compound acts as a "warhead," creating permanent bonds with biological proteins, necessitating strict barrier protection.
PPE Selection & Justification
Protocol designed to prevent contact with the electrophilic warhead.
| PPE Category | Specification | Scientific Justification |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness). | Permeation Resistance: Covalent inhibitors dissolved in DMSO can penetrate single layers. The outer glove protects against the chemical; the inner glove protects against the solvent. |
| Respiratory | Fume Hood (Class II) or N95/P100 (if hood unavailable). | Dust Control: As a solid, the acrylamide warhead poses an inhalation risk. Once in solution, vapor pressure is low, but aerosols remain a risk. |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields. | Mucosal Protection: Prevents irreversible alkylation of corneal proteins. |
| Body Protection | Lab Coat (Buttoned, Tyvek sleeves recommended). | Skin Barrier: Prevents incidental contact with wrists/forearms during pipetting. |
Operational Handling Protocol
Objective: Maintain compound integrity while ensuring zero exposure.
A. Weighing & Solubilization (Critical Step)
Most exposure accidents occur during the transition from solid to liquid state.
-
Preparation: Allow the vial to warm to room temperature before opening (prevents condensation and hydrolysis of the acrylamide).
-
Environment: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun if the powder is flighty.
-
Solvent Addition:
-
Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent.
-
Technique: Add DMSO to the powder. Do not dump powder into DMSO.
-
Note: this compound is hydrophobic; vortexing may be required.
-
-
Aliquot Storage: Immediately aliquot into single-use volumes to avoid freeze-thaw cycles which can degrade the reactive warhead.
B. Experimental Usage (In Vitro/Cellular)[3]
-
Concentration: Typical IC50 is ~30–60 nM [1]. Stock solutions are often 10 mM.
-
Dilution: Perform serial dilutions in DMSO first, then transfer to media.
-
Inactivation: Any leftover working solution containing media/buffer should be treated as hazardous waste.
DOT Diagram: Safe Handling Workflow
Caption: Step-by-step workflow to minimize warhead degradation and user exposure.
Waste Disposal & Deactivation
Principle: Covalent inhibitors must be destroyed, not just diluted.
-
Solid Waste: Tips, tubes, and weigh boats contaminated with this compound must be incinerated. Label as "Toxic/Covalent Inhibitor."
-
Liquid Waste: Collect in a dedicated carboy. Do not pour down the drain.
-
Chemical Deactivation (Spills): Treat surface with a solution of 10% Bleach (Sodium Hypochlorite) or a specific nucleophile scavenger (like cysteine or glutathione solution) if available, to "quench" the reactive acrylamide group before cleaning [4].
References
-
Gray, N. S., et al. (2017). "Discovery of this compound as a selective Aurora Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 27(18), 4405-4408.[3] [3]
-
TargetMol.[4] (n.d.). "this compound Product Description and Safety." TargetMol Catalog.
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317.
-
Certara. (2021). "Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations." Certara Blog.
Sources
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